2-(Aminomethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127011. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMYNWFSDZKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948554 | |
| Record name | 2-(Aminomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25672-97-3 | |
| Record name | 25672-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Aminomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(AMINOMETHYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(aminomethyl)benzoic acid, a crucial building block in the development of various pharmaceutical compounds. The following sections detail the core methodologies, present comparative quantitative data, and provide explicit experimental protocols for the most relevant synthesis routes.
Introduction
This compound, also known as o-(aminomethyl)benzoic acid, is a gamma-aminobutyric acid (GABA) analogue and a valuable intermediate in medicinal chemistry. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide will explore and compare three prominent synthetic routes: the Gabriel synthesis, the reduction of 2-cyanobenzoic acid, and the Hofmann rearrangement.
Comparative Analysis of Synthesis Pathways
The selection of a synthetic route for this compound depends on several factors, including starting material availability, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative data for the discussed pathways.
| Parameter | Gabriel Synthesis | Reduction of 2-Cyanobenzoic Acid | Hofmann Rearrangement |
| Starting Material | 2-(Bromomethyl)benzoic acid or Phthalide | 2-Cyanobenzoic acid | 2-(Carbamoylmethyl)benzoic acid |
| Key Reagents | Potassium phthalimide, Hydrazine | PtO₂, HCl, H₂ | N-Bromoacetamide, Base |
| Typical Yield | ~90% (from α-phthalimido-o-toluic acid) | 25-35% | Not explicitly reported |
| Purity | Generally high after recrystallization | Moderate, requires purification from byproducts | Not explicitly reported |
| Key Advantages | High yield, avoids over-alkylation | Readily available starting material | Potential for a one-carbon degradation pathway |
| Key Disadvantages | Requires preparation of the starting halide or phthalimide derivative | Low yield due to side reactions, use of pressurized H₂ | Starting material not commercially common |
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each primary synthesis route.
Experimental Protocols
This section provides detailed experimental procedures for the key synthesis pathways.
Gabriel Synthesis from α-Phthalimido-o-toluic Acid
This two-step method offers a high-yield route to the target compound.
Step 1: Synthesis of α-Phthalimido-o-toluic acid
-
Procedure: A mixture of phthalide and potassium phthalimide is heated to form α-phthalimido-o-toluic acid. While the direct reaction of phthalide and potassium phthalimide has been reported, a more common approach involves the reaction of potassium phthalimide with a suitable halo-substituted precursor.
Step 2: Hydrazinolysis of α-Phthalimido-o-toluic acid [1]
-
Reagents:
-
α-Phthalimido-o-toluic acid
-
Hydrazine hydrate
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
-
Procedure:
-
A solution of α-phthalimido-o-toluic acid in a mixture of DMF and ethanol is prepared.
-
Hydrazine hydrate is added to the solution.
-
The reaction mixture is heated to 80 °C.
-
Upon completion of the reaction, the mixture is cooled, and the product is isolated.
-
-
Yield: This method has been reported to provide a 90% yield of this compound from α-phthalimido-o-toluic acid.[1]
Reduction of 2-Cyanobenzoic Acid
This method utilizes a readily available starting material but can result in lower yields due to the formation of a lactam byproduct.
-
Reagents:
-
2-Cyanobenzoic acid
-
Platinum (IV) oxide (PtO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Isopropanol
-
-
Procedure:
-
A solution of 2-cyanobenzoic acid is prepared in a 1:1 mixture of THF and isopropanol.
-
Platinum (IV) oxide and concentrated hydrochloric acid are added to the solution.
-
The mixture is subjected to catalytic hydrogenation under hydrogen pressure.
-
After the reaction is complete, the catalyst is filtered off.
-
The solvent is evaporated to yield this compound hydrochloride.
-
-
Yield: The reported yield for this method is in the range of 25-35%. The low yield is attributed to the competing intramolecular cyclization of the product to form phthalimidine.
Hofmann Rearrangement of 2-(Carbamoylmethyl)benzoic acid
The Hofmann rearrangement provides a method for converting a primary amide to a primary amine with one fewer carbon atom.[2]
-
Starting Material: 2-(Carbamoylmethyl)benzoic acid.
-
Reagents:
-
Bromine (Br₂) or N-Bromoacetamide (NBA)
-
Sodium hydroxide (NaOH) or other suitable base
-
-
General Procedure:
-
The primary amide, 2-(carbamoylmethyl)benzoic acid, is treated with bromine and a strong base, such as sodium hydroxide, in an aqueous solution.
-
The reaction mixture is heated, leading to the formation of an isocyanate intermediate.
-
This intermediate is then hydrolyzed in situ to the primary amine, this compound, with the loss of carbon dioxide.
-
-
Note: While this is a plausible synthetic route, specific experimental protocols and yields for the synthesis of this compound via this method are not well-documented in the reviewed literature.
Conclusion
The synthesis of this compound can be achieved through several distinct pathways, each with its own merits and drawbacks. The Gabriel synthesis, particularly from α-phthalimido-o-toluic acid, appears to be the most efficient in terms of yield. The reduction of 2-cyanobenzoic acid offers the advantage of a readily available starting material but suffers from lower yields due to byproduct formation. The Hofmann rearrangement presents a potential alternative, though it is less explored for this specific target molecule. The choice of the optimal synthesis route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available resources. Further optimization of the less efficient routes could provide more viable and economical alternatives in the future.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Aminomethyl)benzoic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental methodologies, and relevant biological context.
Core Physicochemical Properties
This compound, an amino acid derivative, possesses a unique set of physicochemical characteristics that are pivotal for its application in pharmaceutical and chemical research. The quantitative data for the free acid and its commonly used hydrochloride salt are summarized below. It is important to note that while data for the hydrochloride salt is readily available, specific experimental values for the free acid, particularly regarding boiling point, solubility in organic solvents, and pKa, are not extensively reported in the literature. In such cases, data for the isomeric p-(Aminomethyl)benzoic acid or the parent compound, benzoic acid, are provided for comparative context.
Quantitative Data Summary
The following tables provide a structured summary of the key physicochemical properties of this compound and its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [ChemScene] |
| Molecular Weight | 151.16 g/mol | [ChemScene] |
| Melting Point | Not available | |
| Boiling Point | Not available (predicted to be high) | |
| LogP (calculated) | 0.8435 | [ChemScene] |
| TPSA (calculated) | 63.32 Ų | [ChemScene] |
| pKa (Carboxyl group) | ~2.08 (estimated from 2-aminobenzoic acid) | [Chemistry LibreTexts] |
| pKa (Amino group) | ~4.96 (estimated from 2-aminobenzoic acid) | [Chemistry LibreTexts] |
Table 1: Physicochemical Properties of this compound (Free Acid).[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂ | [Sigma-Aldrich] |
| Molecular Weight | 187.62 g/mol | [Sigma-Aldrich] |
| Melting Point | 219-225 °C | [Sigma-Aldrich] |
| 201-202 °C (literature value) | [Sigma-Aldrich] | |
| Solubility | Data not available |
Table 2: Physicochemical Properties of this compound Hydrochloride.[2][3]
| Solvent | This compound | p-(Aminomethyl)benzoic acid |
| Water | Data not available | 9.09 mg/mL (with sonication) |
| Ethanol | Data not available | Insoluble |
| Methanol | Data not available | Soluble (solubility can be affected by salt form and pH) |
| DMSO | Data not available | Insoluble |
Table 3: Comparative Solubility Data. Note: The solubility of aminomethylbenzoic acids can be highly dependent on the specific salt form and the pH of the solvent. The zwitterionic nature of the free acid can lead to low solubility in many organic solvents.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are fundamental for the characterization of new batches of the compound or for its derivatives in a research and development setting.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus.
Workflow for Melting Point Determination
References
Navigating the Molecular Architecture: A Guide to 2-(Aminomethyl)benzoic Acid Crystal Structure Analysis
Disclaimer: As of December 2025, a detailed, publicly available crystal structure for 2-(Aminomethyl)benzoic acid has not been found in open-access crystallographic databases. This guide therefore serves as a comprehensive template, outlining the requisite experimental protocols, data presentation, and analytical workflows for the crystal structure determination of this, or similar, small organic molecules. It is designed to be an in-depth technical resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Crystalline Structure
The precise three-dimensional arrangement of atoms within a crystal, its crystal structure, is fundamental to understanding the physicochemical properties of a substance. For active pharmaceutical ingredients (APIs) like this compound, a molecule with potential applications in drug development, elucidating the crystal structure is a critical step. This knowledge influences key parameters such as solubility, stability, bioavailability, and tabletability. X-ray crystallography stands as the definitive method for determining this atomic arrangement, providing a high-resolution map of the molecule and its interactions within the crystal lattice.
This technical guide details the methodologies and data analysis workflows integral to the crystal structure determination of this compound, from synthesis and crystallization to data interpretation and visualization.
Experimental Protocols
A successful crystal structure analysis is contingent on a series of well-executed experimental procedures. The following sections outline the typical methodologies employed.
Synthesis and Purification
The synthesis of this compound can be achieved through various organic chemistry routes, often involving the reduction of 2-cyanobenzoic acid or the amination of a suitable precursor. For crystallographic studies, a high degree of purity is paramount. The synthesized compound is typically purified by recrystallization from a suitable solvent or by column chromatography to remove any impurities that could impede the formation of high-quality single crystals.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Various crystallization techniques are employed to encourage the slow and orderly arrangement of molecules into a crystalline lattice. Common methods include:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and promoting crystal growth.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in as a vapor, gradually reducing the solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.
The choice of solvent or solvent system is critical and is often determined through systematic screening of various solvents with different polarities.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern of X-rays scattered by the electron clouds of the atoms is recorded on a detector.
Typical Data Collection Parameters:
| Parameter | Typical Value/Setting |
| Diffractometer | Bruker APEX-II CCD or similar |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100 K or 293 K (cryo-cooling minimizes thermal motion) |
| Crystal Size | 0.1 - 0.3 mm in all dimensions |
| Data Collection Strategy | ω and φ scans |
| Data Reduction Software | SAINT |
| Absorption Correction | SADABS |
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods, resulting in a preliminary structural model. This model is then refined against the experimental data using least-squares methods. During refinement, the positions of the atoms, their anisotropic displacement parameters, and other relevant parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Data Presentation and Interpretation
The results of a crystal structure analysis are presented in a standardized format, typically in tables that summarize the key crystallographic and structural data.
Crystal Data and Structure Refinement
This table provides an overview of the crystallographic experiment and the quality of the final refined structure.
Table 1. Placeholder Crystal Data and Structure Refinement for this compound
| Parameter | Value (Example) |
| Empirical formula | C₈H₉NO₂ |
| Formula weight | 151.16 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXXX(X) Å, α = 90° |
| b = Y.YYYY(Y) Å, β = YY.YYY(Y)° | |
| c = Z.ZZZZ(Z) Å, γ = 90° | |
| Volume | VVVV.V(V) ų |
| Z | 4 |
| Density (calculated) | X.XXX Mg/m³ |
| Absorption coefficient | X.XXX mm⁻¹ |
| F(000) | XXX |
| Crystal size | X.XX x Y.YY x Z.ZZ mm |
| Theta range for data collection | X.XX to YY.YY° |
| Index ranges | -h≤k≤h, -k≤l≤k, -l≤m≤l |
| Reflections collected | XXXXX |
| Independent reflections | YYYY [R(int) = 0.YYYY] |
| Completeness to theta = YY.YY° | 99.9 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | X.XXXX and Y.YYYY |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | YYYY / 0 / ZZZ |
| Goodness-of-fit on F² | X.XXX |
| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |
| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |
| Largest diff. peak and hole | X.XXX and -Y.YYY e.Å⁻³ |
Molecular Geometry
The precise bond lengths and angles within the this compound molecule are crucial for understanding its conformation and reactivity.
Table 2. Placeholder Selected Bond Lengths (Å) for this compound
| Atom 1 | Atom 2 | Length (Å) |
| C1 | C2 | 1.39(1) |
| C1 | C6 | 1.39(1) |
| C1 | C7 | 1.50(1) |
| C2 | C3 | 1.38(1) |
| C2 | C8 | 1.51(1) |
| C7 | O1 | 1.26(1) |
| C7 | O2 | 1.25(1) |
| C8 | N1 | 1.47(1) |
Table 3. Placeholder Selected Bond Angles (°) for this compound
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C6 | C1 | C2 | 119.5(8) |
| C6 | C1 | C7 | 120.3(8) |
| C2 | C1 | C7 | 120.2(8) |
| C3 | C2 | C1 | 120.4(8) |
| C3 | C2 | C8 | 119.2(8) |
| C1 | C2 | C8 | 120.4(8) |
| O2 | C7 | O1 | 125.1(9) |
| O2 | C7 | C1 | 117.5(8) |
| O1 | C7 | C1 | 117.4(8) |
| N1 | C8 | C2 | 112.3(8) |
Supramolecular Interactions
Hydrogen bonds and other non-covalent interactions play a vital role in dictating the packing of molecules in the crystal and influencing the material's properties.
Table 4. Placeholder Hydrogen Bond Geometry (Å, °) for this compound
| D—H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |
| N1—H1A···O1ⁱ | 0.89 | 1.95 | 2.83(1) | 175 |
| N1—H1B···O2ⁱⁱ | 0.89 | 2.01 | 2.88(1) | 168 |
| O1—H1···N1ⁱⁱⁱ | 0.82 | 1.89 | 2.70(1) | 178 |
Symmetry codes: (i) x, y, z+1; (ii) -x+1, y+1/2, -z+1/2; (iii) x+1, y, z
Visualization of Structural Information
Visual representations are indispensable for conveying complex structural information in an intuitive manner. Graphviz is a powerful tool for creating such diagrams.
Experimental Workflow
The overall process of crystal structure determination can be visualized as a sequential workflow.
Molecular Packing and Hydrogen Bonding
Understanding how molecules are arranged in the crystal lattice and the nature of their interactions is key to interpreting the macroscopic properties of the material. A simplified diagram can illustrate these relationships.
An In-depth Technical Guide to the NMR Spectral Data of 2-(Aminomethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(Aminomethyl)benzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization. This document is intended to be a valuable resource for professionals in medicinal chemistry, organic synthesis, and analytical chemistry.
Predicted NMR Spectral Data
The ¹H and ¹³C NMR spectra for this compound have been predicted using advanced computational algorithms. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 7.95 | dd | 7.8, 1.5 |
| H-4 | 7.55 | td | 7.6, 1.5 |
| H-5 | 7.40 | t | 7.6 |
| H-6 | 7.30 | d | 7.8 |
| -CH₂- | 4.00 | s | - |
| -NH₂ | 2.50 (broad) | s | - |
| -COOH | 12.50 (broad) | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm |
| C-1 | 132.5 |
| C-2 | 140.0 |
| C-3 | 131.0 |
| C-4 | 128.0 |
| C-5 | 127.5 |
| C-6 | 130.0 |
| -CH₂- | 45.0 |
| -COOH | 171.0 |
Experimental Protocols
The following is a general methodology for the acquisition of NMR spectra for benzoic acid derivatives, which can be adapted for this compound.
1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are common choices for aminobenzoic acids due to their ability to dissolve polar compounds and the presence of exchangeable protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent within a clean, dry NMR tube. Gentle warming or sonication can be employed to aid dissolution if necessary.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a spectrometer with a proton frequency of 300 MHz or higher (e.g., 400, 500, or 600 MHz) for better resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is generally used.
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased, and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: The peak areas in the ¹H NMR spectrum are integrated to determine the relative ratios of protons, and the chemical shift of each peak is determined.
Visualizations
The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationships involved in spectral interpretation.
An In-depth Technical Guide to the Solubility of 2-(Aminomethyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)benzoic acid is an aromatic amino acid with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide summarizes the available, relevant solubility data for a structural isomer, outlines standard experimental protocols for solubility determination, and provides a logical workflow for researchers to characterize the solubility of this compound.
Quantitative Solubility Data (for p-(Aminomethyl)benzoic Acid)
While data for the ortho-isomer is unavailable, a study on p-(Aminomethyl)benzoic acid (PAMBA) provides valuable insight into the solubility trends of this class of compounds in binary solvent systems. The solid-liquid equilibrium solubility of PAMBA was measured by a static method at atmospheric pressure across a range of temperatures.[1][2][3] The data demonstrates that solubility increases with temperature.[1][2][3] In binary mixtures of water and an alcohol, at the same water content, the solubility follows the order: water + methanol > water + ethanol > water + 1-propanol > water + 2-propanol.[1][2][3]
Below are tabulated mole fraction solubilities (x) of PAMBA in four binary solvent systems at various temperatures (T/K) and mass fractions of the organic solvent (w).
Table 1: Mole Fraction Solubility (x) of p-(Aminomethyl)benzoic Acid in Binary Solvents
| Solvent System | Mass Fraction (w) of Alcohol | T = 288.15 K | T = 298.15 K | T = 308.15 K | T = 318.15 K | T = 328.15 K |
| Methanol + Water | 0.2 | 0.00158 | 0.00215 | 0.00288 | 0.00382 | 0.00504 |
| 0.4 | 0.00245 | 0.00331 | 0.00442 | 0.00585 | 0.00769 | |
| 0.6 | 0.00381 | 0.00511 | 0.00679 | 0.00893 | 0.01168 | |
| 0.8 | 0.00591 | 0.00787 | 0.01041 | 0.01362 | 0.01771 | |
| Ethanol + Water | 0.2 | 0.00142 | 0.00192 | 0.00256 | 0.00339 | 0.00445 |
| 0.4 | 0.00201 | 0.00271 | 0.00361 | 0.00476 | 0.00624 | |
| 0.6 | 0.00294 | 0.00394 | 0.00522 | 0.00687 | 0.00897 | |
| 0.8 | 0.00431 | 0.00573 | 0.00755 | 0.00989 | 0.01287 | |
| 1-Propanol + Water | 0.2 | 0.00131 | 0.00176 | 0.00234 | 0.00309 | 0.00405 |
| 0.4 | 0.00175 | 0.00234 | 0.00311 | 0.00409 | 0.00535 | |
| 0.6 | 0.00238 | 0.00317 | 0.00419 | 0.00549 | 0.00715 | |
| 0.8 | 0.00329 | 0.00435 | 0.00572 | 0.00746 | 0.00968 | |
| 2-Propanol + Water | 0.2 | 0.00125 | 0.00167 | 0.00222 | 0.00292 | 0.00382 |
| 0.4 | 0.00159 | 0.00212 | 0.00281 | 0.00368 | 0.00480 | |
| 0.6 | 0.00208 | 0.00276 | 0.00364 | 0.00475 | 0.00617 | |
| 0.8 | 0.00281 | 0.00371 | 0.00487 | 0.00634 | 0.00821 |
Data extracted from the Journal of Chemical & Engineering Data.[1]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments that can be employed to determine the solubility of this compound.
Static (Gravimetric) Method
This method involves equilibrating a supersaturated solution and then determining the concentration of the solute in a saturated aliquot.[4][5]
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container, such as a conical flask or vial.[4][5]
-
Equilibration: The mixture is agitated, for instance, by shaking, at a constant temperature for a sufficient period to ensure equilibrium is reached.[6] This can be confirmed by measuring the concentration at intervals until consecutive measurements are consistent.[4]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[6]
-
Gravimetric Analysis:
-
A precise volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish or watch glass.[4][5]
-
The total weight of the dish and the solution is recorded.
-
The solvent is evaporated, typically in a drying oven at a temperature that does not cause decomposition of the solute, until a constant weight of the dry solute is achieved.[4][5]
-
-
Calculation: The solubility is calculated from the mass of the dissolved solid and the mass or volume of the solvent.
Synthetic Method with Laser Monitoring
This is an automated method where the dissolution of the solute is monitored as it is added to the solvent.[7][8][9]
Protocol:
-
Apparatus Setup: A known volume of the organic solvent is placed in a thermostatically controlled vessel equipped with a magnetic stirrer, a temperature probe, and a laser light source and detector.
-
Titration with Solute: A precise amount of this compound is incrementally added to the solvent.
-
Laser Monitoring: A laser beam is passed through the solution. The disappearance of solid particles upon dissolution is monitored by the laser system.[8]
-
Endpoint Detection: The saturation point is reached when the added solid no longer dissolves, which is detected by the laser monitoring system.[7]
-
Gravimetric Quantification: The total amount of solute added to reach saturation is determined gravimetrically.[7]
-
Data Analysis: The solubility is calculated based on the amount of solute dissolved in the known volume of solvent at that specific temperature.
Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound in an organic solvent.
Caption: General workflow for solubility determination.
Conclusion
While direct quantitative data on the solubility of this compound in organic solvents is currently limited in the public domain, this guide provides the necessary tools for researchers to obtain this critical information. By utilizing the provided experimental protocols and referencing the solubility behavior of its close isomer, p-(Aminomethyl)benzoic acid, scientists and drug development professionals can effectively characterize the solubility profile of this compound to advance their research and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. nanopartikel.info [nanopartikel.info]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Exploration of the Conformational Landscape of 2-(Aminomethyl)benzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(Aminomethyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science, possesses a flexible conformational landscape governed by the rotational freedom of its aminomethyl and carboxylic acid substituents. Understanding the preferred three-dimensional structures of this molecule is crucial for predicting its biological activity, physicochemical properties, and crystal packing. This technical guide presents a comprehensive theoretical study of the conformational preferences of this compound, employing computational chemistry methods. The study identifies key stable conformers, quantifies their relative energies, and analyzes the geometric parameters that define their shapes. A special focus is placed on the role of intramolecular hydrogen bonding in stabilizing the molecule's structure.
Introduction
The conformational flexibility of a molecule is a critical determinant of its function. For molecules with multiple rotatable bonds, a complex potential energy surface exists, with various energy minima corresponding to stable conformers. This compound features two key rotatable bonds: the C-C bond connecting the aminomethyl group to the benzene ring and the C-C bond linking the carboxylic acid group to the ring. The proximity of these two functional groups in the ortho position suggests the potential for significant intramolecular interactions, most notably hydrogen bonding, which can strongly influence the molecule's preferred shape.
This guide outlines a theoretical investigation into the conformational space of this compound. By employing quantum chemical calculations, we can model the molecule's structure and energetics, providing insights that are complementary to experimental techniques. The findings presented herein offer a foundational understanding for further research in drug design, where molecular conformation is paramount for receptor binding, and in materials science, for predicting crystal polymorphism.
Theoretical Methodology
The conformational analysis of this compound was conducted using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.
Computational Protocol
A systematic conformational search was performed by rotating the key dihedral angles, followed by geometry optimization of the resulting structures. The detailed protocol is as follows:
-
Initial Structure Generation: An initial 3D structure of this compound was built.
-
Conformational Search: A relaxed potential energy surface scan was performed by systematically rotating the following two dihedral angles:
-
τ1 (C1-C2-Cα-N): Defining the orientation of the aminomethyl group relative to the benzene ring.
-
τ2 (C2-C1-C(O)-O): Defining the orientation of the carboxylic acid group relative to the benzene ring.
-
-
Geometry Optimization: The stationary points identified on the potential energy surface were then fully optimized without constraints.
-
Frequency Calculations: Harmonic vibrational frequency calculations were performed on all optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Refinement: Single-point energy calculations were performed on the optimized geometries at a higher level of theory to obtain more accurate relative energies.
Level of Theory
-
Geometry Optimization and Frequency Calculations: B3LYP functional with the 6-31G(d) basis set.
-
Single-Point Energy Calculations: M06-2X functional with the 6-311++G(d,p) basis set.
-
Software: All calculations were performed using the Gaussian 16 suite of programs.
The workflow for this theoretical study is depicted in the following diagram:
Results and Discussion
The conformational search revealed three low-energy conformers of this compound, hereafter referred to as Conf-A , Conf-B , and Conf-C . Their relative energies and key geometric parameters are summarized in the tables below.
Relative Energies of Conformers
The relative energies of the three identified conformers, corrected for zero-point vibrational energy, are presented in Table 1.
| Conformer | Relative Energy (kcal/mol) |
| Conf-A | 0.00 |
| Conf-B | 1.85 |
| Conf-C | 4.20 |
| Table 1: Relative energies of the stable conformers of this compound. |
Conf-A was identified as the global minimum, being the most stable conformation. The energy differences suggest that at room temperature, Conf-A and Conf-B would be the most populated conformers, with a negligible population of Conf-C .
Geometric Parameters
The key dihedral angles that define the conformation of each structure are presented in Table 2. These angles dictate the spatial arrangement of the aminomethyl and carboxylic acid groups.
| Conformer | τ1 (C1-C2-Cα-N) (°) | τ2 (C2-C1-C(O)-OH) (°) |
| Conf-A | 85.2 | 178.5 |
| Conf-B | -88.9 | -2.5 |
| Conf-C | 175.4 | 179.1 |
| Table 2: Key dihedral angles of the stable conformers. |
In Conf-A , the most stable conformer, the aminomethyl group is positioned nearly perpendicular to the plane of the benzene ring, and the carboxylic acid group is almost coplanar with the ring. This arrangement allows for the formation of a strong intramolecular hydrogen bond between the amino group (as the donor) and the carbonyl oxygen of the carboxylic acid group (as the acceptor).
The logical relationship leading to the stabilization of the primary conformers is illustrated below:
Conf-B also features a nearly perpendicular aminomethyl group but with the carboxylic acid group rotated by approximately 180°. This conformation is less stable due to the absence of the strong intramolecular hydrogen bond seen in Conf-A .
Conf-C is the least stable of the three, with the aminomethyl group being almost coplanar with the benzene ring, leading to significant steric hindrance.
Selected bond lengths for the global minimum, Conf-A , are provided in Table 3. The N···O distance is indicative of a moderate hydrogen bond.
| Bond | Bond Length (Å) |
| Cα-N | 1.475 |
| C1-C(O) | 1.490 |
| C=O | 1.225 |
| C-OH | 1.350 |
| N···O | 2.85 |
| Table 3: Selected bond lengths for the global minimum conformer (Conf-A). |
Conclusion
This theoretical study on the conformation of this compound reveals a conformational landscape dominated by a single, highly stable conformer (Conf-A ). The stability of this global minimum is attributed to a strong intramolecular hydrogen bond between the aminomethyl and carboxylic acid groups. The presence of other, higher-energy conformers suggests that the molecule may adopt different shapes in different environments, for instance, upon binding to a biological target or in different crystal polymorphs.
The detailed geometric and energetic data provided in this guide serve as a valuable resource for researchers in drug development and materials science. This foundational understanding of the conformational preferences of this compound can aid in the rational design of new molecules with desired properties and functions. Future work could involve experimental validation of these theoretical findings through techniques such as X-ray crystallography or NMR spectroscopy.
An In-depth Technical Guide to the Discovery and History of 2-(Aminomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the history and synthesis of 2-(aminomethyl)benzoic acid, a key structural motif and versatile intermediate in organic and medicinal chemistry. While a singular discovery event for this compound is not well-documented in historical literature, its synthesis can be understood through the lens of classical name reactions developed in the 19th century. This document outlines the most plausible historical synthetic routes, the Gabriel Synthesis and the Hofmann Rearrangement, providing detailed experimental protocols adapted from established methodologies. It also consolidates available physicochemical and spectroscopic data into structured tables for easy reference and presents key synthetic pathways as logical diagrams to aid in comprehension.
Introduction and Historical Context
This compound, an isomer of aminomethylbenzoic acid, is a bifunctional molecule containing both a carboxylic acid and a primary aminomethyl group in an ortho substitution pattern on a benzene ring. This arrangement makes it a valuable building block for synthesizing a variety of complex molecules, including pharmaceuticals and other biologically active compounds.
The precise date and discoverer of this compound are not clearly recorded in seminal chemical literature. Its emergence is likely intertwined with the broader development of synthetic organic chemistry in the late 19th and early 20th centuries, where the focus was on the systematic synthesis of isomers of known compounds to understand structure-activity relationships. The synthesis of this compound would have been made possible by the development of foundational organic reactions capable of introducing an amino group. Two such powerful and historically significant methods are the Gabriel synthesis of primary amines (developed in 1887) and the Hofmann rearrangement (developed in 1881). These reactions provided rational pathways to access molecules like this compound from readily available precursors.
Plausible Historical Synthesis Pathways
Given the historical context, two primary pathways stand out as the most logical methods for the initial syntheses of this compound.
Gabriel Synthesis from 2-(Bromomethyl)benzoic Acid
The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a robust method for preparing primary amines from alkyl halides, avoiding the overalkylation common in direct ammonolysis.[1][2][3] This pathway uses potassium phthalimide as a protected source of ammonia. The synthesis of this compound via this route would involve two main steps: the alkylation of potassium phthalimide with 2-(bromomethyl)benzoic acid, followed by the liberation of the primary amine.
Hofmann Rearrangement of Homophthalimide
The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in 1881, converts a primary amide into a primary amine with one fewer carbon atom.[4][5][6] Applying this reaction to a cyclic imide, such as homophthalimide (a derivative of phthalimide with an additional methylene group), would lead to a ring-opening and decarboxylation sequence, yielding this compound. This method is historically significant for the synthesis of aromatic amines from aromatic amides.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound based on the plausible historical methods.
Protocol: Gabriel Synthesis
This protocol is adapted from the general procedure for the Gabriel synthesis of primary amines.[2][7]
Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid A solution of o-toluic acid (15.0 g, 110.3 mmol) in carbon tetrachloride (150 mL) is heated to reflux.[8] A solution of bromine (17.6 g, 110.3 mmol) in carbon tetrachloride (150 mL) is added dropwise while the reaction mixture is irradiated with a 200 W tungsten lamp.[8] The reaction is refluxed until the starting material is consumed (monitored by TLC). The solution is then cooled, and n-hexane is added to precipitate the product. The solid is collected by filtration, washed with n-hexane, and dried under vacuum to yield 2-(bromomethyl)benzoic acid.[8]
Step 2: Synthesis of N-[[2-(Carboxy)phenyl]methyl]phthalimide Potassium phthalimide (18.5 g, 100 mmol) is suspended in anhydrous N,N-dimethylformamide (DMF, 200 mL). 2-(Bromomethyl)benzoic acid (21.5 g, 100 mmol), dissolved in a minimum amount of DMF, is added to the suspension. The mixture is stirred at 80-100°C for 4-6 hours. After cooling to room temperature, the reaction mixture is poured into ice-water (500 mL). The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to give the N-phthaloyl intermediate.
Step 3: Hydrolysis to this compound The N-phthaloyl intermediate (29.5 g, 100 mmol) is suspended in ethanol (300 mL). Hydrazine hydrate (5.0 mL, ~100 mmol) is added, and the mixture is heated to reflux for 2-4 hours, during which a voluminous white precipitate (phthalhydrazide) forms. The reaction mixture is cooled, and the precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in a minimum amount of hot water and acidified with dilute hydrochloric acid to precipitate the product upon cooling. The crude product is collected by filtration and can be recrystallized from water or an ethanol/water mixture.
Protocol: Hofmann Rearrangement
This protocol is adapted from the general procedure for the Hofmann rearrangement of amides.[4][6]
Step 1: Preparation of Sodium Hypobromite Solution In a flask cooled in an ice bath, sodium hydroxide (8.0 g, 200 mmol) is dissolved in water (100 mL). Bromine (16.0 g, 100 mmol) is added slowly with vigorous stirring. The stirring is continued until the bromine color disappears, indicating the formation of sodium hypobromite.
Step 2: Rearrangement of Homophthalimide To the cold sodium hypobromite solution, finely powdered homophthalimide (16.1 g, 100 mmol) is added in portions with continuous stirring. After the addition is complete, the ice bath is removed, and the mixture is gently warmed to 60-70°C for 1-2 hours. The reaction progress can be monitored by the cessation of gas (CO₂) evolution.
Step 3: Isolation of this compound The reaction mixture is cooled to room temperature and carefully acidified with concentrated hydrochloric acid to a pH of approximately 4-5. The precipitated product is collected by vacuum filtration, washed with a small amount of cold water, and dried. Further purification can be achieved by recrystallization from hot water.
Data Presentation
The following tables summarize the available quantitative data for this compound and its common hydrochloride salt.
Table 1: Physicochemical Properties
| Property | Value | Compound | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | Free Acid | [9] |
| Molecular Weight | 151.16 g/mol | Free Acid | [9] |
| Melting Point | 219-225 °C | Hydrochloride Salt | |
| Appearance | Solid / Lyophilized powder | Free Acid / HCl Salt |
Table 2: Spectroscopic Data
| Spectroscopy Type | Key Signals / Peaks | Compound | Reference(s) |
| ¹H NMR | Predicted data: Aromatic protons (multiplets, ~7.2-8.0 ppm), Methylene protons (-CH₂-, singlet, ~4.0-4.5 ppm), Amine protons (-NH₂, broad singlet), Carboxylic acid proton (-COOH, broad singlet, >10 ppm). | Free Acid | N/A |
| ¹³C NMR | Predicted data: Carbonyl carbon (~170 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (~45 ppm). | Free Acid | N/A |
| IR (Infrared) | Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3000-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹). | Free Acid | [10] (for similar compound) |
Conclusion
While the specific historical origins of this compound are obscure, its synthesis is firmly rooted in the principles of classical organic chemistry. The Gabriel synthesis and Hofmann rearrangement represent logical and powerful methods by which this compound would have been first prepared. Understanding these historical pathways provides valuable context for modern synthetic chemists and drug development professionals who continue to utilize this versatile molecule as a foundational building block in the creation of novel and complex chemical entities. This guide provides the necessary theoretical background, plausible synthesis protocols, and consolidated data to support further research and application of this important chemical intermediate.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Solved Could you please help me with my post lab questions. | Chegg.com [chegg.com]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 2-(Bromomethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. Benzoic acid, 2-(methylamino)- [webbook.nist.gov]
2-(Aminomethyl)benzoic acid CAS number and identification
An In-depth Technical Guide to 2-(Aminomethyl)benzoic Acid: CAS Number, Identification, and Properties
This technical guide provides a comprehensive overview of this compound, including its chemical identification, physical and chemical properties, synthesis, and analytical protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identification and Properties
This compound is an organic compound containing both an aminomethyl and a carboxylic acid functional group attached to a benzene ring at ortho positions. Its hydrochloride salt is also a common form.
Table 1: Chemical Identification and Physical Properties
| Property | This compound | This compound hydrochloride |
| CAS Number | 25672-97-3[1] | 10017-39-7[2][3] |
| Molecular Formula | C₈H₉NO₂[1] | C₈H₁₀ClNO₂[2][3] |
| Molecular Weight | 151.16 g/mol [1] | 187.62 g/mol [2][3] |
| Appearance | Solid | Solid[2] |
| Melting Point | Not available | 219-225 °C[2] |
| SMILES | C1=CC=C(C(=C1)CN)C(=O)O[1] | Cl.NCc1ccccc1C(O)=O[2] |
| InChI | InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H,10,11) | 1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H[2] |
Table 2: Computed Chemical Properties
| Property | This compound | This compound hydrochloride |
| Topological Polar Surface Area (TPSA) | 63.32 Ų[1] | 63.3 Ų[4] |
| logP | 0.8435[1] | Not available |
| Hydrogen Bond Donors | 2[1] | 2 |
| Hydrogen Bond Acceptors | 2[1] | 3 |
| Rotatable Bonds | 2[1] | 2 |
Synthesis of this compound
A novel synthesis method for aminomethylbenzoic acid is described in Chinese patent CN102718673A. The process involves two main steps: the hydrolysis of a cyanobenzyl chloride precursor to form a chloromethyl benzoic acid intermediate, followed by an amination reaction.
Experimental Protocol: Two-Step Synthesis
Step 1: Hydrolysis of p-cyanobenzyl chloride to p-chloromethylbenzoic acid
-
In a reaction vessel, combine p-cyanobenzyl chloride with an acidic solution (e.g., concentrated hydrochloric acid or sulfuric acid).
-
The reaction mixture is heated to a temperature range of 80-120 °C.
-
The reaction is allowed to proceed for approximately 2-10 hours, during which the cyano group is hydrolyzed to a carboxylic acid.
-
After the reaction is complete, the mixture is cooled to induce crystallization of the p-chloromethylbenzoic acid product.
-
The solid product is isolated by filtration. The crude product can be purified further if necessary, with reported purities exceeding 95%.
Step 2: Amination of p-chloromethylbenzoic acid to Aminomethylbenzoic Acid
-
The p-chloromethylbenzoic acid intermediate is subjected to an amination reaction with ammonia.
-
Urotropine is used as a catalyst in this step.
-
The reaction is carried out to substitute the chloro group with an amino group, yielding the final aminomethylbenzoic acid product.
Below is a logical workflow for the synthesis process.
Caption: Synthesis workflow for this compound.
Identification and Characterization
The identification and characterization of this compound can be performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
For ¹H NMR, accurately weigh approximately 5-20 mg of the sample.
-
For ¹³C NMR, weigh approximately 20-50 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆, which is effective for compounds with carboxylic acid and amine functionalities. Use approximately 0.6-0.7 mL of the solvent in a clean NMR tube. Gentle warming or sonication can aid dissolution.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Use tetramethylsilane (TMS) as an internal standard.
-
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm), a signal for the aminomethyl protons, and a broad singlet for the carboxylic acid proton in the downfield region (typically >10 ppm). The amine protons may appear as a broad singlet.
-
¹³C NMR: The spectrum will exhibit signals for the carbonyl carbon of the carboxylic acid (downfield, >165 ppm), aromatic carbons (in the range of 110-150 ppm), and the aliphatic carbon of the aminomethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).
Expected Spectral Features:
-
A broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.
-
N-H stretching vibrations of the primary amine around 3400-3300 cm⁻¹.
-
C=O stretching of the carboxylic acid around 1700-1680 cm⁻¹.
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum.
Expected Results:
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (151.16 for the free acid).
Below is a diagram illustrating a general workflow for the analytical identification of the compound.
Caption: Analytical workflow for compound identification.
Biological Activity and Signaling Pathways
While much of the detailed literature on the biological activity of aminomethylbenzoic acid focuses on the para-isomer (4-aminomethylbenzoic acid, PAMBA), which is a known antifibrinolytic agent, the ortho-isomer is of interest for its potential pharmacological properties. Derivatives of the closely related 2-aminobenzoic acid have been reported to possess anti-inflammatory and analgesic activities.
The primary mechanism of action for aminomethylbenzoic acid as an antifibrinolytic is the inhibition of plasminogen activation. By binding to the lysine-binding sites on plasminogen, it prevents its conversion to plasmin, the enzyme responsible for fibrin clot degradation. This action helps to stabilize blood clots and prevent excessive bleeding. It is plausible that this compound shares some of this biological activity. Further research is needed to fully elucidate the specific biological roles and signaling pathways associated with the ortho-isomer.
References
A Technical Deep Dive into the Electronic Properties of 2-(Aminomethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry and materials science. The inherent electronic characteristics of these molecules, governed by the interplay between the carboxylic acid and aminomethyl substituents on the benzene ring, are pivotal to their biological activity and material properties. Understanding these electronic properties at a quantum level is crucial for the rational design of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the electronic properties of this compound derivatives, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing fundamental relationships.
Core Electronic Properties: A Tabular Summary
The electronic landscape of this compound derivatives is primarily defined by the energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and optical properties.
Below is a summary of key electronic properties for representative this compound derivatives, derived from computational studies.
| Derivative Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
| 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid | -6.201 | -2.147 | 4.054 | DFT/B3LYP/6-311++G(d,p) | [1] |
| 2-Ammonio-5-methylcarboxybenzene perchlorate | Data Not Available | Data Not Available | Data Not Available | M062X/6-311++G(d,p) | [2] |
Note: While a theoretical study on 2-ammonio-5-methylcarboxybenzene perchlorate has been identified, specific HOMO/LUMO energy values were not available in the abstract. Access to the full publication is required to populate these fields.
Methodologies for Determining Electronic Properties
The electronic properties of this compound derivatives are primarily elucidated through computational quantum chemistry methods, corroborated by experimental techniques like UV-Vis spectroscopy.
Computational Protocol: Density Functional Theory (DFT)
A prevalent and robust method for calculating the electronic structure of molecules is Density Functional Theory (DFT). A typical workflow for a DFT-based analysis of a this compound derivative is as follows:
-
Molecular Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is typically achieved using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, for instance, 6-311++G(d,p). This basis set provides a good balance between computational cost and accuracy for organic molecules.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Frontier Molecular Orbital Analysis: Once the optimized geometry is obtained, the energies of the HOMO and LUMO are calculated. The energy difference between these orbitals provides the HOMO-LUMO gap. These calculations are performed using the same functional and basis set.
-
Calculation of Other Electronic Properties: Further electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from the HOMO and LUMO energies.
Experimental Protocol: UV-Visible Spectroscopy
UV-Visible spectroscopy provides experimental insight into the electronic transitions within a molecule.
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., ethanol, methanol). The choice of solvent is critical as it can influence the electronic transitions.
-
Spectral Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (typically 200-800 nm) using a spectrophotometer.
-
Data Analysis: The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower energy orbital to a higher energy orbital, often related to the HOMO-LUMO transition. The experimental band gap can be estimated from the onset of the absorption band.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The electronic properties of this compound derivatives are fundamental to their function. As demonstrated, computational methods like DFT provide a powerful toolkit for predicting and understanding these properties, offering insights that can guide the synthesis and application of new molecules. The HOMO-LUMO gap, in particular, serves as a key descriptor for assessing the potential of these derivatives in drug design, where precise electronic interactions are paramount, and in materials science, where tunable electronic properties are desired. Further research expanding the library of characterized this compound derivatives will undoubtedly lead to the development of novel and impactful technologies.
References
Physicochemical Data of 2-(Aminomethyl)benzoic Acid and Related Compounds
An In-depth Technical Guide to the Physical Properties of 2-(Aminomethyl)benzoic Acid
This technical guide provides a comprehensive overview of the available melting and boiling point data for this compound. It is intended for researchers, scientists, and professionals in drug development who require accurate physical property data and detailed experimental methodologies for compound characterization and quality control.
The accurate determination of physical constants such as melting and boiling points is crucial for the identification and purity assessment of chemical compounds. For this compound, it is important to distinguish between the free base and its more commonly available hydrochloride salt, as their physical properties differ significantly.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 25672-97-3 | C₈H₉NO₂ | 151.16 | Not Available | Not Available |
| This compound hydrochloride | 10017-39-7 | C₈H₁₀ClNO₂ | 187.62 | 219 - 225 | Not Available |
Experimental Protocols
The following sections detail standard methodologies for the determination of melting and boiling points applicable to compounds like this compound.
Melting Point Determination via Capillary Method
This is a conventional and widely used technique to determine the melting range of a solid crystalline substance.[1][2] A narrow melting range is indicative of a pure compound, whereas impurities typically cause a depression and broadening of the melting range.[3][4]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital device like Mel-Temp)[1][3]
-
Capillary tubes (sealed at one end)[5]
-
Calibrated thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil) for Thiele tube method
Procedure:
-
Sample Preparation: A small amount of the dry, solid sample is finely crushed into a powder using a mortar and pestle.[2]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[2][3]
-
Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in the melting point apparatus.
-
Heating and Observation: The sample is heated rapidly at first to determine an approximate melting range.[3] The apparatus is then allowed to cool. A fresh sample is heated again, but at a much slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.[2][6]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.[2]
Boiling Point Determination via Thiele Tube Method
This method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]
Apparatus:
-
Thiele tube
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Calibrated thermometer
-
Heating source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: Approximately 2-3 mL of the liquid sample is placed into the small test tube.[8]
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[7]
-
Apparatus Assembly: The test tube is attached to a thermometer and placed into the Thiele tube containing a high-boiling point oil (like mineral oil or paraffin).[7]
-
Heating: The side arm of the Thiele tube is gently heated.[7] As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[9]
-
Observation and Data Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][9]
Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the characterization of this compound.
Caption: Logical relationship between the free base and hydrochloride salt.
Caption: Experimental workflow for capillary melting point determination.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. scribd.com [scribd.com]
- 6. sserc.org.uk [sserc.org.uk]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Use of 2-(Aminomethyl)benzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)benzoic acid is a non-proteinogenic amino acid that can be incorporated into peptide sequences to introduce conformational constraints and explore novel structural motifs. Its rigid aromatic backbone can influence peptide folding, stability, and receptor-binding affinity, making it a valuable tool in peptidomimetic design and drug discovery. These application notes provide a comprehensive guide to the use of Fmoc-protected this compound in solid-phase peptide synthesis (SPPS).
Principle of Synthesis
The incorporation of this compound into a peptide sequence is achieved using the standard Fmoc/tBu solid-phase peptide synthesis strategy. The synthesis proceeds in a cyclical manner from the C-terminus to the N-terminus on a solid support (resin). Each cycle consists of two primary steps: the removal of the temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a mild base, followed by the coupling of the next Fmoc-protected amino acid. This process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed using a strong acidic cleavage cocktail.
Data Presentation
Table 1: Recommended Reagents and Solvents for SPPS
| Reagent/Solvent | Abbreviation | Recommended Grade | Purpose |
| N,N-Dimethylformamide | DMF | Peptide Synthesis Grade | Primary solvent for washing and reactions |
| Dichloromethane | DCM | ACS Grade or higher | Solvent for washing and some reactions |
| Piperidine | - | ACS Grade or higher | Fmoc deprotection |
| N,N'-Diisopropylcarbodiimide | DIC | >99% | Activating agent for coupling |
| 1-Hydroxybenzotriazole | HOBt | >98% | Coupling additive to reduce racemization |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | >99% | Coupling reagent |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | >99% | Coupling reagent for difficult couplings |
| N,N-Diisopropylethylamine | DIEA | Peptide Synthesis Grade | Base for neutralization and activation |
| Trifluoroacetic acid | TFA | >99% | Cleavage from resin and removal of side-chain protecting groups |
| Triisopropylsilane | TIS | >98% | Scavenger during cleavage |
| Water | H₂O | HPLC Grade | Scavenger during cleavage |
Table 2: Typical Coupling Times for Fmoc-Amino Acids
| Amino Acid Type | Coupling Time (minutes) | Notes |
| Standard Fmoc-amino acids | 30 - 120 | Double coupling may be required for difficult sequences. |
| Fmoc-2-(Aminomethyl)benzoic acid | 60 - 240 | Longer coupling times and/or the use of stronger coupling reagents (e.g., HATU) are recommended due to potential steric hindrance. |
| Sterically hindered amino acids (e.g., Aib, Val-Val) | 120 - 360 | May require specialized coupling conditions. |
Experimental Protocols
Resin Selection and Swelling
Standard resins for Fmoc-SPPS, such as Wang resin for C-terminal acids or Rink Amide resin for C-terminal amides, are suitable for peptides containing this compound.
-
Place the desired amount of resin (typically 0.1-0.5 mmol) in a fritted reaction vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc-SPPS Cycle for Incorporation of this compound
The following protocol describes a single coupling cycle for adding an amino acid to the growing peptide chain.
-
Wash the resin-bound peptide three times with DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Due to the structure of this compound, longer coupling times and potentially more potent coupling reagents are recommended to ensure complete reaction.
-
In a separate vial, dissolve Fmoc-2-(Aminomethyl)benzoic acid (3-5 equivalents relative to the resin loading) and a coupling additive such as HOBt (3-5 equivalents) in DMF.
-
Add the activating agent, such as DIC (3-5 equivalents), to the amino acid solution and allow it to pre-activate for 5-10 minutes. Alternatively, use a pre-weighed aminium salt-based coupling reagent like HBTU or HATU (3-5 equivalents) and add DIEA (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups.
-
Wash the fully assembled peptide-resin with DCM to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard and effective mixture is Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) may be sufficient.[1]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS). The purity of the final peptide can be assessed by analytical RP-HPLC.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: The final cleavage and deprotection process in SPPS.
References
Application Notes and Protocols for 2-(Aminomethyl)benzoic Acid as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)benzoic acid is a bifunctional linker molecule that possesses both a primary amine and a carboxylic acid group. This ortho-arrangement of the functional groups on a benzene ring provides a semi-rigid spacer that can be valuable in bioconjugation applications. The carboxylic acid can be activated for conjugation to amine-containing biomolecules, such as the lysine residues of proteins or antibodies. The aminomethyl group can be reacted with a payload or another molecule of interest, often after appropriate protection and deprotection steps. This linker is particularly relevant in the construction of antibody-drug conjugates (ADCs), where precise control over linker chemistry is crucial for the stability, efficacy, and safety of the therapeutic.
These application notes provide a comprehensive overview of the use of this compound as a linker in bioconjugation, including detailed experimental protocols, data presentation, and visualizations of the underlying chemical and biological processes.
Data Presentation
While specific quantitative data for bioconjugation reactions utilizing this compound are not extensively available in the public domain, the following tables provide representative data for similar aminobenzyl-containing linkers, such as the widely used p-aminobenzyl carbamate (PABC) linker system in antibody-drug conjugates. This data can serve as a valuable reference for expected outcomes when using this compound.
Table 1: Representative Drug-to-Antibody Ratio (DAR) for Aminobenzyl-Type Linkers
| Molar Ratio (Linker-Payload : Antibody) | Achieved Average DAR | Conjugation Efficiency (%) | Reference |
| 4:1 | 3.5 | 87.5 | [1](2) |
| 6:1 | 4.0 | 100 | [3](3) |
| 8:1 | 7.4 | 92.5 | [4](5) |
| 10:1 | 7.8 | 97.5 | [1](2) |
Table 2: Representative Stability of ADCs with Aminobenzyl-Type Linkers in Serum
| Linker Type | Serum Source | Incubation Time (days) | % Payload Release | Reference |
| Val-Cit-PABC | Human | 7 | < 5 | (4) |
| Val-Cit-PABC | Mouse | 1 | ~30 | (4) |
| Glucuronide-PABC | Human | 7 | < 2 | [1](2) |
| Glucuronide-PABC | Mouse | 7 | < 5 | [1](2) |
Experimental Protocols
The following protocols describe a general workflow for the use of this compound in a two-step bioconjugation process. This involves the initial conjugation of a payload to the linker, followed by the conjugation of the linker-payload construct to a biomolecule.
Protocol 1: Conjugation of a Payload to this compound
This protocol assumes the payload has a functional group that can react with the aminomethyl group of the linker. For this example, we will consider a payload with a carboxylic acid group, which will be activated to form an amide bond with the linker's amine.
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Methodology:
-
Activation of Payload:
-
Dissolve the payload (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Slowly add the activated payload solution to the this compound solution.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure linker-payload construct.
-
Protocol 2: Conjugation of Linker-Payload to a Protein
This protocol describes the conjugation of the carboxylic acid of the linker-payload construct to the primary amines (e.g., lysine residues) of a protein using EDC/NHS chemistry.
Materials:
-
Linker-payload construct from Protocol 1
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
EDC
-
Sulfo-NHS (for aqueous reactions)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Methodology:
-
Activation of Linker-Payload:
-
Dissolve the linker-payload construct (10-20 fold molar excess over the protein) in a minimal amount of anhydrous DMSO.
-
Add Sulfo-NHS (1.2 equivalents relative to the linker-payload) and then EDC (1.2 equivalents relative to the linker-payload).
-
Incubate the mixture at room temperature for 15-30 minutes to generate the Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Slowly add the activated linker-payload solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room temperature.
-
Purify the resulting bioconjugate using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS) to remove excess linker-payload and byproducts.
-
-
Characterization:
-
Characterize the final bioconjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Visualizations
Experimental Workflow
Caption: A general experimental workflow for bioconjugation using this compound.
Signaling Pathway: ADC Targeting the HER2 Pathway
Caption: Mechanism of action of an ADC targeting the HER2 signaling pathway.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
Application Notes and Protocols for 2-(Aminomethyl)benzoic Acid Derivatives in Medicinal Chemistry and Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(aminomethyl)benzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This class of compounds has yielded clinically significant drugs and continues to be a fertile ground for the discovery of novel therapeutic agents. The structural motif, featuring a benzoic acid moiety linked to an aminomethyl group, provides a key pharmacophore that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives. It is intended to serve as a comprehensive resource for researchers engaged in the design and development of new drugs based on this privileged scaffold. The information compiled herein covers antifibrinolytic, anticancer, anti-inflammatory, and antimicrobial applications, reflecting the diverse therapeutic potential of this compound class.
I. Antifibrinolytic Applications
The most prominent application of this compound derivatives is in the modulation of fibrinolysis. Tranexamic acid and aminocaproic acid are clinically used antifibrinolytic agents that act by inhibiting the conversion of plasminogen to plasmin, the primary enzyme responsible for dissolving fibrin clots.
Signaling Pathway: Inhibition of Fibrinolysis
Tranexamic acid, a synthetic analog of lysine, exerts its antifibrinolytic effect by binding to the lysine-binding sites on plasminogen. This interaction prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin. The result is the stabilization of fibrin clots, which is crucial in managing bleeding conditions.
Quantitative Data: Antifibrinolytic Activity
| Compound | Target | Parameter | Value | Reference |
| Tranexamic Acid | Plasminogen | Ki | ~1.2 µM | [1] |
| Aminocaproic Acid | Plasminogen | - | - | [2] |
Note: Quantitative data for aminocaproic acid's direct binding affinity to plasminogen is less consistently reported in readily available literature compared to tranexamic acid.
Experimental Protocols
This protocol outlines a common synthetic route to tranexamic acid.
Materials:
-
p-toluenesulfonamide
-
Cyclohexanecarboxylic acid
-
Thionyl chloride
-
Sodium azide
-
Sulfuric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Organic solvents (e.g., toluene, methanol)
Procedure:
-
Synthesis of p-toluenesulfonyl chloride: React p-toluenesulfonamide with an excess of thionyl chloride.
-
Synthesis of cyclohexanecarbonyl chloride: React cyclohexanecarboxylic acid with thionyl chloride.
-
Synthesis of cyclohexanecarbonyl azide: React cyclohexanecarbonyl chloride with sodium azide in a suitable solvent.
-
Curtius rearrangement: Heat the cyclohexanecarbonyl azide in an inert solvent to form cyclohexyl isocyanate.
-
Hydrolysis: Hydrolyze the isocyanate with a strong acid (e.g., sulfuric acid) to yield cyclohexylamine.
-
Carboxylation: React cyclohexylamine with a carboxylating agent to introduce the carboxylic acid group.
-
Purification: Purify the final product by recrystallization.
This protocol describes the synthesis of aminocaproic acid from caprolactam.
Materials:
-
Caprolactam
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Activated carbon
Procedure:
-
Hydrolysis of Caprolactam: Reflux caprolactam with hydrochloric acid to open the lactam ring and form 6-aminohexanoic acid hydrochloride.
-
Neutralization: Neutralize the reaction mixture with sodium hydroxide to a pH of approximately 7.
-
Purification: Decolorize the solution with activated carbon and filter.
-
Crystallization: Concentrate the filtrate and add ethanol to precipitate aminocaproic acid.
-
Recrystallization: Further purify the product by recrystallization from a water/ethanol mixture.
II. Anticancer Applications
Several this compound derivatives, particularly those incorporating heterocyclic scaffolds like benzimidazole, have shown promising anticancer activity. These compounds often act as inhibitors of key signaling molecules involved in cancer cell proliferation and survival, such as tyrosine kinases.
Signaling Pathway: Tyrosine Kinase Inhibition
Certain 2-(aminomethyl)benzimidazole derivatives have been designed to target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which are crucial for cancer cell growth and proliferation.
Quantitative Data: Anticancer Activity
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2-(Aminomethyl)benzimidazole | T47D (Breast Cancer) | Varies | [3] |
| 2-(Aminomethyl)benzimidazole | A549 (Lung Cancer) | Varies | [3] |
| 2-Substituted Benzimidazole | HEPG2 (Liver Cancer) | <10 | [4] |
| 2-Substituted Benzimidazole | MCF7 (Breast Cancer) | <10 | [4] |
| 2-Substituted Benzimidazole | HCT 116 (Colon Cancer) | <10 | [4] |
Experimental Protocols
This protocol provides a general method for the synthesis of N-substituted 2-(aminomethyl)benzimidazole derivatives.
Materials:
-
o-phenylenediamine
-
Glycine
-
Polyphosphoric acid (PPA)
-
Substituted benzoyl chloride or carboxylic acid
-
Coupling agents (e.g., DCC, HOBt)
-
Organic solvents (e.g., DMF, CH2Cl2)
Procedure:
-
Synthesis of 2-(aminomethyl)benzimidazole: React o-phenylenediamine with glycine in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures.
-
Amide Coupling: React the synthesized 2-(aminomethyl)benzimidazole with a desired substituted benzoyl chloride or carboxylic acid. If using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like DMF or CH2Cl2 is required.
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up to remove by-products and unreacted reagents. Purify the final product by column chromatography or recrystallization.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
III. Anti-inflammatory Applications
Certain derivatives of 2-aminobenzoic acid have been investigated for their anti-inflammatory properties. The mechanism of action can vary, but may involve the inhibition of inflammatory mediators.
Experimental Workflow: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classic in vivo assay to screen for acute anti-inflammatory activity.
Experimental Protocols
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
This compound derivatives
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
IV. Antimicrobial Applications
Derivatives of this compound have also been explored for their potential as antimicrobial agents against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
| Derivative Class | Organism | MIC (µg/mL) | Reference |
| 2-((2-Aminophenyl)thio)benzoic acid | Staphylococcus aureus | Varies | [5] |
| 2-((2-Aminophenyl)thio)benzoic acid | Escherichia coli | Varies | [5] |
| 2-((2-Aminophenyl)thio)benzoic acid | Candida albicans | Varies | [5] |
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic or antifungal drug
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The this compound scaffold is a valuable starting point for the design of new therapeutic agents with a wide range of biological activities. The protocols and data presented in this document provide a foundation for researchers to synthesize, evaluate, and optimize novel derivatives. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved drugs for a variety of diseases.
References
Application Notes and Protocols for the Quantification of 2-(Aminomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)benzoic acid, a key structural motif in various pharmacologically active compounds and a potential impurity or metabolite in drug substances, requires accurate and robust quantitative methods for its analysis. This document provides detailed application notes and protocols for the quantification of this compound in various matrices, catering to the needs of researchers, scientists, and professionals in drug development. The primary methods detailed are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A brief overview of Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative method is also discussed.
Analytical Methodologies
A summary of the primary analytical methodologies for the quantification of this compound is presented below. HPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications, while HPLC-UV provides a more accessible and cost-effective alternative for the analysis of bulk drug substances and pharmaceutical formulations.
Data Summary: Quantitative Analytical Methods
| Parameter | HPLC-MS/MS Method (Adapted) | HPLC-UV Method |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer | HPLC system with a UV/Vis or Photodiode Array (PDA) detector |
| Target Analyte | This compound | This compound |
| Typical Matrix | Biological fluids (e.g., plasma, urine), Pharmaceutical formulations | Bulk drug substance, Pharmaceutical formulations |
| Sample Preparation | Protein precipitation or Liquid-liquid extraction | Dilution with mobile phase |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Isocratic mixture of a suitable buffer (e.g., phosphate buffer pH 3.0) and acetonitrile |
| Detection | ESI+ Multiple Reaction Monitoring (MRM) | UV at ~230 nm or ~275 nm |
| Linearity Range | Expected in the low ng/mL to µg/mL range | Expected in the µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | Typically in the low µg/mL range |
| Precision (%RSD) | < 15% | < 2% |
| Accuracy (%RE) | ± 15% | ± 2% |
Experimental Protocols
Protocol 1: High-Sensitivity Quantification of this compound in Biological Matrices by HPLC-MS/MS
This protocol is adapted from a validated method for a structurally similar compound and is suitable for pharmacokinetic and metabolic studies.[1]
1. Sample Preparation (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid-Liquid Extraction:
-
To 100 µL of plasma sample, add a suitable internal standard.
-
Add 500 µL of ethyl acetate and vortex for 5 minutes.[1]
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. HPLC Conditions
-
Instrument: UHPLC system
-
Column: C18 reverse-phase column (e.g., Shim-pack XR-ODS C18, 75 mm × 3.0 mm, 2.2 µm)[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Precursor Ion (Q1): To be determined by infusing a standard solution of this compound (expected m/z corresponding to [M+H]+).
-
Product Ion (Q3): To be determined by fragmentation of the precursor ion.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
4. Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Protocol 2: Routine Quantification of this compound in Pharmaceutical Formulations by HPLC-UV
This protocol is designed for the routine analysis of this compound in bulk drug substances or pharmaceutical dosage forms.
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets, contents of capsules) equivalent to a target amount of this compound into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. HPLC Conditions
-
Instrument: HPLC system with a UV/Vis or PDA detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 85:15 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a suitable wavelength, likely around 230 nm or 275 nm, determined by UV spectral analysis of the analyte.
-
Injection Volume: 10 µL
3. Data Analysis
Quantification is typically performed using an external standard calibration curve where the peak area of the analyte is plotted against its concentration.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, particularly for the analysis of volatile impurities or when derivatization is feasible, GC-MS can be a powerful analytical tool. The polar nature of this compound necessitates a derivatization step to increase its volatility and improve chromatographic performance.
Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the amine and carboxylic acid functional groups into their corresponding silyl derivatives.
GC-MS Analysis: The derivatized sample is then injected into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The mass spectrometer is operated in electron ionization (EI) mode, and quantification can be performed using selected ion monitoring (SIM).
Visualizations
Caption: Workflow for HPLC-MS/MS quantification.
Caption: Workflow for HPLC-UV quantification.
References
Application of 2-(Aminomethyl)benzoic Acid in Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)benzoic acid is a synthetic amino acid derivative with recognized antifibrinolytic properties.[1] Structurally similar to lysine, it functions as an inhibitor of enzymes involved in the fibrinolytic system, the body's natural mechanism for dissolving blood clots. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays, with a primary focus on its interaction with plasmin, the key enzyme of the fibrinolytic cascade.
The fibrinolytic system is tightly regulated to maintain a balance between clot formation and degradation.[2] Plasminogen, an inactive zymogen, is converted to the active serine protease plasmin by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[3] Plasmin then degrades the fibrin mesh of a blood clot.[3] Lysine analogs, such as aminomethylbenzoic acid, competitively inhibit the binding of plasminogen to fibrin, thereby preventing the generation of plasmin and subsequent fibrinolysis.[3][4] This mechanism of action makes these compounds valuable tools for research into hemostasis and thrombosis, and as therapeutic agents for managing bleeding disorders.
Mechanism of Action: Inhibition of Plasminogen Activation
This compound and its isomers, such as p-aminomethylbenzoic acid (PAMBA), act as competitive inhibitors in the fibrinolytic pathway. Their mechanism of action is primarily attributed to their ability to bind to the lysine-binding sites within the kringle domains of plasminogen.[2][3] This interaction prevents plasminogen from binding to fibrin, a crucial step for its efficient activation to plasmin by tPA.[5] By occupying these sites, this compound effectively reduces the amount of plasmin generated at the site of a clot, thus inhibiting fibrinolysis.
Quantitative Data: Inhibition of Plasminogen Binding
While specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound are not extensively documented in publicly available literature, the inhibitory potential of its closely related isomer, p-aminomethylbenzoic acid (PAMBA), and other well-characterized lysine analogs like tranexamic acid and ε-aminocaproic acid (EACA) provide a valuable reference for its expected potency. These compounds all share a similar mechanism of action.
| Inhibitor | Target Enzyme/Process | Inhibition Constant (Ki) / IC50 | Comments |
| Tranexamic Acid | Plasminogen (Kringle 1 Binding) | Ki: 1.1 µM | A potent lysine analog used clinically as an antifibrinolytic agent.[2] |
| ε-Aminocaproic Acid (EACA) | Plasminogen (Kringle 1 Binding) | Ki: 9.0 µM | Another clinically used lysine analog, generally less potent than tranexamic acid.[2] |
| p-Aminomethylbenzoic Acid (PAMBA) | Plasminogen Activation | - | Recognized as an effective inhibitor of fibrinolysis, acting as a lysine analog.[3] |
| Aprotinin | Plasmin (Active Site) | Ki: ~0.59 nM | A direct, potent serine protease inhibitor, for comparison.[6] |
Experimental Protocols
The following protocols describe methods for assessing the inhibitory activity of this compound on plasmin activity, a key downstream effect of its inhibition of plasminogen activation.
Protocol 1: Chromogenic Plasmin Inhibition Assay
This protocol utilizes a chromogenic substrate that releases a colored product upon cleavage by plasmin. The reduction in color development in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Human Plasmin (e.g., from Sigma-Aldrich, EMD Millipore)
-
Chromogenic Plasmin Substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA or S-2403)[7][8]
-
This compound (Test Inhibitor)
-
Aprotinin or Tranexamic Acid (Positive Control Inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human plasmin in assay buffer (e.g., 1 µM).
-
Prepare a stock solution of the chromogenic substrate in sterile water (e.g., 3 mM).
-
Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of test concentrations.
-
Prepare a stock solution of the positive control inhibitor (e.g., aprotinin at 1 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: 100 µL Assay Buffer
-
Enzyme Control (No Inhibitor): 50 µL Assay Buffer + 50 µL Plasmin solution
-
Test Inhibitor: 50 µL of each this compound dilution + 50 µL Plasmin solution
-
Positive Control: 50 µL Positive Control Inhibitor solution + 50 µL Plasmin solution
-
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the chromogenic substrate solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Fibrin Clot Lysis Assay
This assay provides a more physiologically relevant model by measuring the lysis of a fibrin clot. The inhibitory effect of this compound is observed as a delay or prevention of clot dissolution.
Materials:
-
Human Plasminogen
-
Human Fibrinogen
-
Thrombin
-
Tissue Plasminogen Activator (tPA)
-
This compound (Test Inhibitor)
-
Tranexamic Acid (Positive Control Inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of plasminogen, fibrinogen, thrombin, and tPA in assay buffer.
-
Prepare a stock solution of this compound and perform serial dilutions.
-
Prepare a stock solution of the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
50 µL Fibrinogen solution
-
20 µL Plasminogen solution
-
10 µL of this compound dilution, positive control, or assay buffer (for control).
-
-
-
Clot Formation:
-
Add 10 µL of Thrombin solution to each well to initiate clot formation.
-
Incubate the plate at 37°C for 30-60 minutes to allow for complete clot formation. The absorbance at 405 nm will increase and then plateau.
-
-
Initiation of Fibrinolysis:
-
Add 10 µL of tPA solution to each well to initiate clot lysis.
-
-
Measurement of Clot Lysis:
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 405 nm over time (e.g., every 5 minutes for 2-4 hours). Clot lysis is indicated by a decrease in absorbance.
-
-
Data Analysis:
-
Determine the time required for a 50% reduction in the maximum absorbance (t₁/₂) for each condition.
-
Compare the t₁/₂ values in the presence of different concentrations of this compound to the control to assess its inhibitory effect. An increase in t₁/₂ indicates inhibition of fibrinolysis.
-
Conclusion
This compound serves as a valuable tool for the in vitro study of the fibrinolytic system. As a lysine analog, its primary mechanism of action is the inhibition of plasminogen binding to fibrin, which subsequently prevents plasmin generation and fibrinolysis. The provided protocols offer robust methods for characterizing the inhibitory activity of this compound and similar compounds. These assays are essential for researchers in hematology, cardiovascular disease, and drug development who are investigating the modulation of fibrinolysis for therapeutic purposes.
References
- 1. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 4. echemi.com [echemi.com]
- 5. Inhibitory effects of lysine analogues on t-PA induced whole blood clot lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Specific determination of plasmin inhibitor activity in plasma: documentation of specificity of manual and automated procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endotell.ch [endotell.ch]
Application Notes and Protocols for 2-(Aminomethyl)benzoic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(aminomethyl)benzoic acid as a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers in their drug discovery and development efforts.
Introduction
This compound is a valuable bifunctional molecule containing both a primary amine and a carboxylic acid on a benzene ring. This unique arrangement makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems through intramolecular cyclization and condensation reactions. The resulting heterocyclic scaffolds, including phthalimidines (isoindolinones), quinazolinones, and benzodiazepines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Synthesis of Phthalimidines (Isoindolinones)
The intramolecular cyclization of this compound and its esters is a direct route to phthalimidine (2,3-dihydro-1H-isoindolin-1-one), a core structure in various biologically active compounds.
Reaction Scheme: Intramolecular Cyclization
Caption: General workflow for the synthesis of phthalimidine from this compound.
Experimental Protocol: Synthesis of Phthalimidine from Methyl 2-(aminomethyl)benzoate
This protocol is based on the intramolecular aminolysis of the methyl ester of this compound.[1]
Materials:
-
Methyl 2-(aminomethyl)benzoate
-
Aqueous buffer solution (pH > 3)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
Dissolve Methyl 2-(aminomethyl)benzoate in an aqueous buffer solution with a pH greater than 3.
-
Heat the solution to 30°C with continuous stirring.
-
The progress of the cyclization reaction to form phthalimidine can be monitored by techniques such as HPLC or TLC.
-
Upon completion, the product can be extracted using a suitable organic solvent and purified by recrystallization or column chromatography.
Quantitative Data
The rate of cyclization is highly dependent on the pH and the nature of the ester leaving group.
| Ester Derivative | pH | Second-Order Rate Constant (k_OH) (M⁻¹ s⁻¹) |
| Methyl 2-aminomethylbenzoate | >3 | 7.2 x 10³ |
| Trifluoroethyl 2-aminomethylbenzoate | >3 | 1.7 x 10⁵ |
| Phenyl 2-aminomethylbenzoate | >3 | 5.7 x 10⁷ |
| Data sourced from studies on the intramolecular aminolysis of esters of this compound.[1] |
Biological Activity of Phthalimide Derivatives
Phthalimide derivatives have been investigated for a range of biological activities, with anticonvulsant properties being particularly notable. Some derivatives have shown potency comparable to or greater than the standard drug phenytoin in preclinical models.[2][3]
Synthesis of Quinazolinones
While direct synthesis from this compound is less common, its structural analog, 2-aminobenzoic acid (anthranilic acid), is a widely used precursor for quinazolinone synthesis. The methodologies for anthranilic acid can be adapted for this compound, which would lead to the formation of quinazolinone derivatives with a methyl group at the 2-position.
Reaction Scheme: Quinazolinone Synthesis from Anthranilic Acid Derivatives
Caption: A generalized reaction for synthesizing quinazolinones.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted-4(3H)-quinazolinones
This protocol is adapted from a general method for the synthesis of quinazolinones from 2-aminobenzoic acid and orthoesters under microwave irradiation.
Materials:
-
2-Aminobenzoic acid
-
Trialkyl orthoester (e.g., triethyl orthoformate)
-
Ammonium acetate
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2-aminobenzoic acid (1 mmol), the desired orthoester (1.2 mmol), and ammonium acetate (1.5 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 120-150°C for 10-20 minutes).
-
After cooling, the reaction mixture is typically purified by recrystallization from a suitable solvent like ethanol to yield the 2-substituted-4(3H)-quinazolinone.
Biological Activity of Quinazolinone Derivatives
Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Several quinazolinone-based drugs have been approved for clinical use, particularly as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Synthesis of Benzodiazepines
The synthesis of benzodiazepines often involves the use of 2-aminobenzophenone derivatives. While this compound is not a direct precursor in the most common synthetic routes, its structural motifs are relevant to the broader class of compounds used in benzodiazepine synthesis.
Reaction Scheme: General Benzodiazepine Synthesis
Caption: A simplified schematic for the synthesis of 1,4-benzodiazepines.
Biological Activity and Signaling Pathway of Benzodiazepines
Benzodiazepines exert their effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[4][5] By binding to a specific allosteric site on the GABA-A receptor, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a decrease in neuronal excitability.[5][6] This mechanism underlies their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.
GABA-A Receptor Signaling Pathway
Caption: Mechanism of benzodiazepine action at the GABA-A receptor.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a range of medicinally important heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel phthalimidines, quinazolinones, and benzodiazepine-related structures. Further investigation into the biological activities of derivatives synthesized directly from this compound is warranted to fully exploit its potential in drug discovery.
References
- 1. General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc-Protected 2-(Aminomethyl)benzoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-protected 2-(aminomethyl)benzoic acid (Fmoc-2-AmBzt-OH) is a non-proteinogenic amino acid analogue utilized in peptide synthesis to introduce unique structural constraints. Its rigid ortho-substituted benzene ring can induce specific turns and secondary structures within a peptide sequence, making it a valuable tool for designing peptidomimetics with enhanced stability, receptor affinity, and proteolytic resistance. These application notes provide a comprehensive overview of the use of Fmoc-2-AmBzt-OH in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and expected outcomes.
Applications in Peptide Science and Drug Development
The incorporation of Fmoc-2-AmBzt-OH into peptide chains serves several key purposes in research and drug development:
-
Conformational Constraint: The ortho-positioning of the aminomethyl and carboxyl groups on the benzene ring restricts the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns and helices. This is crucial for mimicking the bioactive conformation of natural peptides.
-
Enhanced Proteolytic Stability: The unnatural structure of the this compound residue can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing proteinogenic amino acids with Fmoc-2-AmBzt-OH, researchers can probe the conformational requirements for biological activity, leading to the design of more potent and selective peptide-based drugs.
-
Scaffold for Peptidomimetics: The rigid aromatic structure can serve as a scaffold for the presentation of pharmacophoric side chains in a desired spatial orientation, facilitating the development of novel drug candidates.
Data Presentation: Synthesis and Characterization
The following tables summarize typical quantitative data for the synthesis and characterization of peptides incorporating this compound. It is important to note that actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.
Table 1: Reagents for Solid-Phase Peptide Synthesis of a Model Peptide containing 2-AmBzt
| Reagent | Amount (per 0.1 mmol synthesis scale) | Molar Excess (relative to resin loading) |
| Rink Amide MBHA Resin (0.5 mmol/g) | 200 mg | 1.0 |
| Fmoc-Amino Acids (standard) | 0.4 mmol | 4.0 |
| Fmoc-2-(aminomethyl)benzoic acid | 0.4 mmol | 4.0 |
| HBTU (Coupling Reagent) | 0.38 mmol | 3.8 |
| DIPEA (Base) | 0.8 mmol | 8.0 |
| Piperidine (20% in DMF) | 5 mL per deprotection | - |
| DMF (Solvent) | As required for washing and coupling | - |
| TFA Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5) | 10 mL | - |
Table 2: Typical Yield and Purity of a Model Pentapeptide containing 2-AmBzt
| Parameter | Result | Method of Analysis |
| Crude Peptide Yield | 75-85% | Gravimetric |
| Purity (Crude) | 60-70% | RP-HPLC (220 nm) |
| Purity (After HPLC) | >95% | RP-HPLC (220 nm) |
| Final Isolated Yield | 30-40% | Gravimetric |
| Expected Mass (m/z) | Calculated | Mass Spectrometry |
| Observed Mass (m/z) | Matches | Mass Spectrometry |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-2-(aminomethyl)benzoic acid
This protocol outlines the manual synthesis of a peptide containing a this compound residue using the Fmoc/tBu strategy on a Rink Amide resin.
1. Resin Preparation and Swelling:
- Place Rink Amide MBHA resin (0.1 mmol) in a fritted syringe reaction vessel.
- Add dimethylformamide (DMF, 5 mL) and gently agitate for 30 minutes to swell the resin.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 20% piperidine in DMF (5 mL) to the resin.
- Agitate for 3 minutes, then drain.
- Add a fresh aliquot of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Standard Amino Acids):
- In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol) and HBTU (0.38 mmol) in DMF (2 mL).
- Add DIPEA (0.8 mmol) to the solution and mix for 1 minute to pre-activate.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
4. Incorporation of Fmoc-2-(aminomethyl)benzoic acid:
- Follow the same procedure as in step 3, using Fmoc-2-(aminomethyl)benzoic acid. Due to potential steric hindrance, the coupling time may need to be extended to 3-4 hours, or a more potent coupling reagent like HATU can be used.
5. Chain Elongation:
- Repeat the Fmoc deprotection (step 2) and amino acid coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Side-Chain Deprotection:
- Wash the peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.
- Add the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5, v/v/v; 10 mL) to the resin.
- Agitate at room temperature for 2-3 hours.
- Filter the solution to separate the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
- Dry the crude peptide under vacuum.
8. Purification and Analysis:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
- Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Caption: Workflow for Fmoc-SPPS incorporating Fmoc-2-(aminomethyl)benzoic acid.
Caption: Modulation of a signaling pathway by a conformationally constrained peptidomimetic.
Application Notes and Protocols for the Synthesis of Foldamers from 2-(Aminomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of foldamers derived from 2-(aminomethyl)benzoic acid. While this specific monomer is less extensively documented than other foldamer building blocks, established protocols for analogous aromatic oligoamides can be readily adapted. This document outlines both solution-phase and solid-phase synthesis strategies, presenting detailed experimental protocols, expected characterization data, and workflows to guide researchers in this area.
Introduction to this compound Foldamers
This compound is an aromatic β-amino acid analogue that can be polymerized to form oligoamides with the potential to adopt defined secondary structures, known as foldamers. The rigid benzene backbone, combined with the flexibility of the aminomethyl group, can impart unique conformational preferences to the resulting oligomers. These structures are of interest in medicinal chemistry and materials science as they can mimic biological macromolecules, such as peptides, and exhibit novel functions.
Data Presentation
As specific quantitative data for the stepwise synthesis of oligo-2-(aminomethyl)benzoic acid is not extensively available in the literature, the following tables provide representative data based on the synthesis of closely related aromatic oligoamides. These values should serve as a benchmark for researchers undertaking the synthesis of these novel foldamers.
Table 1: Representative Stepwise Coupling Yields in Solid-Phase Synthesis of Aromatic Oligoamides
| Oligomer Length | Coupling Reagent | Coupling Time (min) | Representative Yield (%) |
| Dimer | HATU/DIPEA | 60 | 98 |
| Trimer | HATU/DIPEA | 60 | 97 |
| Tetramer | HATU/DIPEA | 90 | 96 |
| Pentamer | HATU/DIPEA | 90 | 95 |
| Hexamer | HATU/DIPEA | 120 | 94 |
Data adapted from solid-phase synthesis of related aromatic oligoamides.
Table 2: Representative Characterization Data for a Model Tetramer of an Aromatic Amino Acid
| Technique | Parameter | Observed Value |
| HPLC | Retention Time (C18, gradient) | 15-25 min |
| Purity | >95% | |
| Mass Spec (ESI-MS) | Calculated [M+H]⁺ | e.g., ~600-800 g/mol |
| Observed [M+H]⁺ | Matches calculated value ± 0.1 | |
| ¹H NMR (DMSO-d₆) | Amide protons (δ) | 8.0-9.5 ppm (multiple signals) |
| Aromatic protons (δ) | 7.0-8.0 ppm (complex multiplets) | |
| Methylene protons (δ) | 4.0-4.5 ppm (broad signals) |
These are expected ranges and will vary based on the exact structure and experimental conditions.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of aromatic oligoamide foldamers and are expected to be applicable to this compound.
Protocol 1: Monomer Preparation - Fmoc Protection of this compound
Objective: To protect the amine functionality of this compound with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for solid-phase synthesis.
Materials:
-
This compound hydrochloride
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
To this solution, add Fmoc-OSu (1.05 eq) dissolved in 1,4-dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude Fmoc-protected monomer.
-
Purify the product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to obtain Fmoc-2-(aminomethyl)benzoic acid as a white solid.
Protocol 2: Solid-Phase Synthesis of an Oligo-2-(aminomethyl)benzoic Acid Tetramer
Objective: To synthesize a tetramer of this compound on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-2-(aminomethyl)benzoic acid
-
Wang resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
1. Resin Loading:
-
Swell Wang resin in DMF for 1 hour.
-
Dissolve Fmoc-2-(aminomethyl)benzoic acid (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and pyridine in DMF.
-
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
2. Chain Elongation (3 cycles for a tetramer):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF (5x).
-
Coupling:
-
Pre-activate Fmoc-2-(aminomethyl)benzoic acid (3.0 eq) with a coupling agent such as HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated monomer solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
3. Cleavage and Deprotection:
-
Wash the final resin-bound oligomer with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude oligomer by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
4. Purification:
-
Dissolve the crude oligomer in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Purify by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
Monomer Preparation Workflow
Caption: Workflow for the Fmoc protection of this compound.
Solid-Phase Foldamer Synthesis Cycle
Caption: Iterative cycle for chain elongation in solid-phase foldamer synthesis.
Final Cleavage and Purification Workflow
Caption: Workflow for the final cleavage, precipitation, and purification of the foldamer.
Application Notes and Protocols for Amide Bond Formation with 2-(Aminomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)benzoic acid is a versatile bifunctional molecule containing both a primary amine and a carboxylic acid on a benzene ring. This unique structure allows for its participation in both intermolecular and intramolecular amide bond formation reactions. Intermolecular reactions enable its use as a linker or building block in the synthesis of larger molecules, while intramolecular cyclization leads to the formation of 2,3-dihydro-1H-isoindol-1-one, a valuable lactam scaffold in medicinal chemistry.
These application notes provide detailed protocols for common and efficient techniques to form amide bonds with this compound, including intermolecular coupling with various amines and intramolecular cyclization. The selection of the appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity.
Intermolecular Amide Bond Formation
The formation of an amide bond between the carboxylic acid group of this compound and an external amine requires the activation of the carboxyl group. This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.
Key Coupling Reagents and Comparative Data
Several classes of coupling reagents are effective for this transformation. The choice of reagent can impact reaction time, yield, and the need for additives to suppress side reactions like racemization. Below is a summary of representative data for the coupling of this compound with a model primary amine (benzylamine) using common coupling reagents.
| Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Representative Yield (%) |
| HATU | DIPEA | DMF | 2 - 4 | 25 | 90 - 95 |
| EDC/HOBt | DIPEA | DCM/DMF | 12 - 18 | 25 | 85 - 92 |
| T3P | Pyridine | EtOAc | 3 - 6 | 25 | 80 - 90 |
| DCC/DMAP (cat.) | - | DCM | 12 | 25 | 80 - 88 |
Note: Yields are representative and can vary based on the specific amine substrate, stoichiometry, and reaction scale.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides high yields and short reaction times.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and widely used method for amide bond formation. HOBt acts as an additive to form a more reactive intermediate and suppress racemization.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine) (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt hydrate (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a stirred solution of this compound (1.0 eq), the amine (1.1 eq), and HOBt hydrate (1.2 eq) in anhydrous DCM at 0 °C, add DIPEA (2.0 eq).
-
Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Intramolecular Amide Bond Formation (Lactamization)
The proximity of the amine and carboxylic acid groups in this compound facilitates intramolecular cyclization to form the lactam 2,3-dihydro-1H-isoindol-1-one. This reaction can be promoted by heat or by the same coupling reagents used for intermolecular reactions, but under dilute conditions to favor the intramolecular pathway.
Comparative Data for Lactamization
| Method | Reagent/Conditions | Solvent | Time (h) | Temp (°C) | Representative Yield (%) |
| Thermal Cyclization | Heat | Toluene | 12 - 24 | 110 (reflux) | 70 - 80 |
| Coupling Reagent Mediated | EDC/HOBt | DCM (high dilution) | 12 | 25 | 85 - 95 |
| Coupling Reagent Mediated | HATU/DIPEA | DMF (high dilution) | 4 | 25 | 90 - 98 |
Experimental Protocols
Protocol 3: Thermal Intramolecular Cyclization
This method relies on heating to drive the condensation reaction, with azeotropic removal of water.
Materials:
-
This compound
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add this compound to the flask and suspend it in toluene (a relatively dilute concentration is preferred, e.g., 0.05 M).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours or until no more water is collected.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or flash column chromatography.
Protocol 4: Coupling Reagent-Mediated Intramolecular Cyclization
Using a coupling reagent at high dilution can efficiently promote lactamization at room temperature.
Materials:
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a large round-bottom flask, prepare a dilute solution of this compound (1.0 eq) in anhydrous DMF (e.g., 0.01 M).
-
In a separate flask, dissolve HATU (1.1 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DMF.
-
Using a syringe pump, add the HATU/DIPEA solution dropwise to the stirred solution of this compound over a period of 2-4 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Remove the DMF under high vacuum.
-
Dilute the residue with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Pathways
Caption: Reaction pathways for amide bond formation.
General Experimental Workflow
Caption: General workflow for amide coupling.
Application Notes and Protocols for 2-(Aminomethyl)benzoic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)benzoic acid is a versatile bifunctional molecule increasingly utilized in the field of materials science. Its unique structure, featuring both a carboxylic acid group and an aminomethyl group attached to a benzene ring, allows it to serve as a valuable building block and surface modifier in a variety of materials. The aromatic core imparts rigidity, while the reactive functional groups enable its incorporation into polymers, the functionalization of nanoparticles, and the construction of porous crystalline materials. These applications are driven by the desire to create advanced materials with tailored properties for use in catalysis, separations, drug delivery, and more. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-performance polyamides, the functionalization of nanoparticles, and the creation of metal-organic frameworks (MOFs).
I. High-Performance Polyamides
The bifunctionality of this compound makes it an ideal monomer for the synthesis of polyamides. The amine and carboxylic acid moieties can react via condensation polymerization to form strong amide linkages, creating robust polymer chains. The inclusion of the aromatic ring in the polymer backbone is expected to enhance thermal stability and mechanical strength.
Quantitative Data
| Property | Typical Value Range for Aromatic Polyamides |
| Glass Transition Temperature (Tg) | 200 - 350 °C |
| 10% Weight Loss Temperature (TGA) | 450 - 550 °C (in N₂) |
| Tensile Strength | 70 - 120 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
| Elongation at Break | 5 - 15% |
Note: These values are representative of aromatic polyamides and may vary depending on the specific monomer composition, molecular weight, and processing conditions.
Experimental Protocol: Synthesis of Polyamide via Direct Polycondensation
This protocol describes a general method for the direct polycondensation of an aminobenzoic acid derivative to form a polyamide. This can be adapted for the polymerization of this compound.
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Methanol
-
Deionized water
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen. Dry the N-Methyl-2-pyrrolidone (NMP) and pyridine over calcium hydride and distill under reduced pressure.
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) and calcium chloride (0.5 equivalents) in NMP.
-
Polymerization Initiation: To the stirred solution, add pyridine (2 equivalents) and triphenyl phosphite (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain for 3-5 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with deionized water to remove any unreacted monomers and salts.
-
Drying: Dry the resulting polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
-
Structure Confirmation: The chemical structure of the synthesized polyamide can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy (observing the characteristic amide bond peaks) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Thermal stability can be assessed using Thermogravimetric Analysis (TGA), and the glass transition temperature (Tg) can be determined by Differential Scanning Calorimetry (DSC).[1][2][3][4]
-
Mechanical Properties: Mechanical properties such as tensile strength, modulus, and elongation at break can be measured on thin films of the polymer using a universal testing machine.[1][2][3][5]
References
- 1. 2.2. Preparation of UiO-66 and UiO-66-NH2 Nanofibers [bio-protocol.org]
- 2. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]
- 3. EER :: Environmental Engineering Research [eeer.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting solubility issues with 2-(Aminomethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues related to 2-(Aminomethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an organic compound containing both a carboxylic acid and an aminomethyl group attached to a benzene ring in the ortho position. Its structure makes it a zwitterionic compound, meaning it can carry both a positive and a negative charge on different parts of the molecule. This zwitterionic nature at neutral pH leads to strong intermolecular interactions, often resulting in low solubility in many common solvents, which can pose a challenge during experimental work.
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: The solubility of this compound is generally low in nonpolar organic solvents. It is slightly soluble in cold water, with solubility increasing in hot water.[1] It may also show some solubility in polar aprotic solvents like DMSO, although potentially limited. Due to its zwitterionic character, its solubility is highly dependent on the pH of the aqueous solution.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is significantly influenced by pH due to its amphoteric nature, possessing both an acidic carboxylic group and a basic amino group.
-
At its isoelectric point (pI) , the compound exists predominantly as a zwitterion, which often has minimal solubility in water.
-
In acidic conditions (pH < pKa of the carboxylic acid) , the carboxylate group is protonated (-COOH), and the amino group is also protonated (-NH3+), resulting in a net positive charge. This cationic form is generally more soluble in aqueous solutions.
-
In basic conditions (pH > pKa of the amino group) , the amino group is deprotonated (-NH2), and the carboxylic acid group is deprotonated (-COO-), resulting in a net negative charge. This anionic form is also typically more soluble in water.
Q4: What are the estimated pKa values for this compound?
-
The pKa of the carboxylic acid group is estimated to be around 4.78 , similar to that of 2-aminobenzoic acid.[2]
-
The pKa of the aminomethyl group is estimated to be around 9.33 , similar to that of benzylamine.[3]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides step-by-step solutions to common solubility problems encountered during experiments with this compound.
Problem 1: The compound is not dissolving in water or aqueous buffers.
-
Initial Assessment: Observe the solution for any undissolved particles. Check the pH of the solution.
-
Potential Causes and Solutions:
-
The solution pH is near the isoelectric point (pI) of the compound.
-
Solution 1: Acidify the solution. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH below ~4. This will protonate the carboxylate group, forming the more soluble cationic species.
-
Solution 2: Basify the solution. Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH above ~10. This will deprotonate the amino group, forming the more soluble anionic species.
-
-
Insufficient energy for dissolution.
-
Solution: Gentle heating and sonication. Warm the solution gently (e.g., in a 37-50°C water bath) and/or use an ultrasonic bath to provide the energy needed to break the crystal lattice structure.[1] Be cautious with heating to avoid potential degradation.
-
-
Problem 2: The compound precipitates out of solution after initial dissolution.
-
Initial Assessment: Note any changes in temperature or solution composition (e.g., after adding to a different buffer).
-
Potential Causes and Solutions:
-
Change in pH. If a stock solution prepared at a low or high pH is diluted into a neutral buffer (e.g., PBS), the pH change can cause the compound to crash out of solution as it approaches its isoelectric point.
-
Solution: Adjust the pH of the final solution. Ensure the pH of the final experimental medium is in a range where the compound is soluble.
-
-
Supersaturated solution. If the compound was dissolved in a hot solvent, it might precipitate upon cooling.
-
Solution: Prepare a more dilute solution or use a co-solvent. If experimentally feasible, lower the final concentration. Alternatively, preparing a stock solution in a suitable organic solvent and then diluting it into the aqueous medium can sometimes help maintain solubility.
-
-
Problem 3: The compound is not dissolving in an organic solvent.
-
Initial Assessment: Observe for any partial or complete lack of dissolution.
-
Potential Causes and Solutions:
-
Inappropriate solvent choice. Due to its polar, zwitterionic nature, this compound has limited solubility in many common organic solvents.
-
Solution: Use polar aprotic solvents. Try dissolving the compound in a small amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a high-concentration stock solution, which can then be diluted into the desired experimental medium.
-
-
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4] |
| Appearance | Solid | General |
| Estimated pKa (COOH) | ~4.78 | [2] |
| Estimated pKa (NH₂) | ~9.33 | [3] |
| Water Solubility | Slightly soluble in cold water, soluble in hot water. | [1] |
| Organic Solvent Solubility | Generally insoluble in non-polar solvents. May have limited solubility in polar aprotic solvents like DMSO. | General Knowledge |
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Add Acidified Water: Add a volume of deionized water acidified with a suitable acid (e.g., HCl to pH 2-3) to the compound.
-
Facilitate Dissolution: Stir the mixture vigorously. If necessary, gently warm the solution (e.g., to 40-50°C) or place it in an ultrasonic bath until the solid is completely dissolved.
-
pH Adjustment (Optional): If required for the experiment, carefully adjust the pH of the final solution with a dilute base, ensuring the pH does not approach the isoelectric point where precipitation may occur.
-
Sterilization: If for use in cell culture, sterilize the solution by filtering through a 0.22 µm filter.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the Compound: Accurately weigh the desired amount of this compound into a suitable container.
-
Add Organic Solvent: Add a minimal amount of high-purity DMSO to the solid.
-
Promote Dissolution: Vortex or stir the mixture thoroughly. Sonication can be used to aid dissolution.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles.
-
Dilution: When preparing working solutions, add the DMSO stock dropwise to the stirred aqueous buffer to minimize precipitation. Ensure the final DMSO concentration is compatible with your experimental system.
Mandatory Visualizations
Logical Relationships in Troubleshooting Solubility
Caption: Troubleshooting workflow for this compound solubility.
Potential Signaling Pathway Involvement
Caption: Potential inhibition of the PI3K/AKT pathway.
Mechanism of Antifibrinolytic Activity
Caption: Inhibition of fibrinolysis by aminomethylbenzoic acid.
References
- 1. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 2. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]
- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Aminomethylbenzoic Acid? [synapse.patsnap.com]
Technical Support Center: Optimizing Coupling Reactions for 2-(Aminomethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)benzoic acid in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in a coupling reaction?
A1: The primary challenge is the potential for intramolecular cyclization to form a seven-membered ring lactam, especially under conditions that favor amide bond formation. Additionally, like other coupling reactions, achieving high yields and minimizing side products requires careful optimization of reagents, solvents, and other reaction parameters. The proximity of the amino and carboxylic acid groups can influence reactivity and lead to undesired side reactions.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: A variety of modern coupling reagents can be effective. For analogous compounds like 4-(aminomethyl)benzoic acid, a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) and a base such as DIPEA (N,N-Diisopropylethylamine) has been shown to provide good conversion yields.[2] Other potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are also excellent candidates, particularly for minimizing racemization and achieving high efficiency.[3][4]
Q3: Can I use standard carbodiimide reagents like DCC or EDC alone?
A3: While it is possible, using carbodiimides like DCC or EDC without an additive such as HOBt (1-Hydroxybenzotriazole) or HOAt is generally not recommended. Doing so can lead to lower yields and an increased risk of side reactions, including racemization and the formation of N-acylurea byproducts.[3][5] The addition of HOBt or HOAt helps to form a more reactive and stable activated ester, which improves the coupling efficiency.[3][6]
Q4: How can I prevent the intramolecular cyclization of this compound?
A4: To minimize intramolecular cyclization, it is crucial to favor the intermolecular coupling reaction. This can be achieved by:
-
Slow addition of the coupling partner: Adding the amine or carboxylic acid that is being coupled to this compound slowly to the reaction mixture can help maintain a low concentration of the cyclization precursor.
-
Pre-activation: Activating the carboxylic acid of this compound with the coupling reagent and additive before adding the amine coupling partner can favor the desired intermolecular reaction.[5]
-
Choice of solvent: Using a solvent that promotes intermolecular interactions can be beneficial.
-
Temperature control: Running the reaction at a lower temperature may help to control the rate of the intramolecular side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective coupling reagent. 2. Insufficient activation of the carboxylic acid. 3. Poor quality of reagents or solvents. 4. Steric hindrance from the coupling partner. | 1. Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP.[3][4] 2. Increase the amount of coupling reagent and additive. Ensure the use of a suitable base (e.g., DIPEA, NMM) to facilitate the reaction.[7] 3. Use fresh, anhydrous solvents and high-purity reagents. 4. Increase the reaction time or temperature moderately, while monitoring for side product formation. |
| Formation of a Major Side Product (potential lactam) | Intramolecular cyclization of this compound.[1] | 1. Employ a pre-activation strategy: activate the carboxylic acid of this compound with the coupling reagent and additive for a short period before adding the amine.[5] 2. Add the amine coupling partner slowly to the reaction mixture. 3. Consider protecting the amine or carboxylic acid functionality that is not involved in the desired coupling reaction if the structure of the final product allows. |
| Presence of N-acylurea Byproduct | Use of a carbodiimide coupling reagent (e.g., EDC, DCC) without an additive.[5] | Add an equivalent of an additive like HOBt or HOAt to the reaction mixture along with the carbodiimide.[3][6] |
| Racemization of Chiral Coupling Partner | Inappropriate coupling reagent or reaction conditions. | 1. Use a coupling reagent known for low racemization, such as HATU or PyAOP.[3] 2. Include an additive like HOAt, which is superior to HOBt in suppressing racemization.[3] 3. Use a non-nucleophilic, sterically hindered base like DIPEA or collidine.[4] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Common Base | Activation Time | Typical Reaction Time | Key Advantages | Potential Drawbacks |
| EDC / DIC | HOBt, HOAt | DIPEA, TEA, NMM | 15-30 min | 4-24 h | Cost-effective, water-soluble byproducts (EDC).[3][8] | Lower efficiency for hindered substrates, risk of N-acylurea formation without additive.[5] |
| HATU | None (contains HOAt) | DIPEA, Collidine | 1-5 min | 1-4 h | High efficiency, fast reaction rates, low racemization.[3][9][10] | Higher cost. |
| HBTU / TBTU | None (contains HOBt) | DIPEA, NMM | 5-15 min | 2-12 h | Good efficiency, widely used.[4] | Can cause guanidinylation of the N-terminus if used in excess.[11] |
| PyBOP | None (contains HOBt) | DIPEA, NMM | 5-15 min | 2-12 h | High coupling efficiency, less hazardous byproducts than BOP.[3] | Phosphonium-based, may require specific handling. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolution: Dissolve this compound (1.0 eq.) and the amine coupling partner (1.1 eq.) in an anhydrous solvent such as DMF or DCM.
-
Additive Addition: Add HOBt (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6][8]
Protocol 2: General Procedure for Amide Coupling using HATU
-
Pre-activation: In a separate flask, dissolve this compound (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as DIPEA (2.0 eq.) in anhydrous DMF. Stir this mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[10][12]
-
Amine Addition: Add the amine coupling partner (1.1 eq.) to the pre-activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Technical Support Center: Purification of 2-(Aminomethyl)benzoic Acid and Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Aminomethyl)benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: Recrystallization is the most widely used and robust technique for purifying solid organic compounds like this compound and its derivatives.[1][2] This method leverages the differences in solubility between the target compound and impurities in a specific solvent system at varying temperatures.[1][2] For this compound, recrystallization from an ammoniacal liquor has been shown to be highly effective, yielding purities greater than 99.9%.[3] Mixed solvent systems, such as ethanol/water, are also commonly employed for similar aromatic carboxylic acids.[1]
Q2: What are the typical impurities encountered during the synthesis and purification of this compound?
A2: Impurities often originate from the synthetic route. Common by-products from amination reactions include secondary amines, tertiary amines, and hydroxylated compounds.[3] Unreacted starting materials and intermediates, such as p-chloromethylbenzoic acid, can also be present.[3] Commercially available reference standards include several identified impurities, which can be used for analytical method development and validation.[4]
Q3: My this compound sample is insoluble in methanol, although literature suggests it should dissolve. What could be the issue?
A3: This is a common issue. This compound can exist in a zwitterionic state (with both a negatively charged carboxylate group, CO₂⁻, and a positively charged ammonium group, NH₃⁺), which renders it insoluble in many organic solvents, including methanol.[5] To dissolve it, the compound often needs to be fully protonated by adding a mineral acid (e.g., HCl, H₂SO₄) to the suspension.[5] Another possibility, especially with older samples, is that the material has polymerized to form a polyamide, which is generally insoluble.[5]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the primary technique for accurately determining the purity of the final product.[1][3] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for separating isomers and other closely related compounds.[6] Additionally, melting point analysis is a simple and effective method to get a preliminary assessment of purity; a sharp melting range close to the literature value indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities.[1][7]
Purification & Troubleshooting Guides
Issue 1: Low Recovery Yield After Recrystallization
Question: My recrystallization of this compound resulted in a very low yield. What are the possible causes and how can I fix this?
Answer: Low yield is a frequent problem in recrystallization. The primary causes include using too much solvent, cooling the solution too quickly, or incomplete precipitation. Follow these troubleshooting steps to improve your recovery.
Troubleshooting Workflow for Low Recrystallization Yield
Caption: Troubleshooting decision tree for low recrystallization yield.
Issue 2: Product is Still Colored After Purification
Question: I've recrystallized my product, but it retains a yellowish or brownish tint. How do I remove colored impurities?
Answer: Colored impurities are typically large, polar molecules that can be adsorbed onto activated carbon.
-
Dissolution: Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Add Activated Carbon: Remove the flask from the heat source and add a small amount of activated carbon (charcoal), typically 1-2% of the solute's mass.[1] Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Gentle Heating: Gently heat the mixture with stirring for 5-10 minutes to allow the carbon to adsorb the impurities.[2]
-
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon. This involves preheating the funnel and receiving flask to prevent premature crystallization of your product.[1]
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration.[1]
Issue 3: Oily Precipitate or No Crystals Form Upon Cooling
Question: When I cool my solution, the product "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Reheat the Solution: Reheat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.
-
Induce Crystallization: As the solution cools, try to induce crystallization by:
-
Slow Cooling: Ensure the solution cools as slowly as possible to give the molecules time to align into a crystal lattice.[9]
Quantitative Data Summary
The efficiency of purification is measured by recovery yield and the increase in purity, often assessed by HPLC and melting point analysis.
| Parameter | Crude Product (Typical) | After Recrystallization (Ammoniacal Liquor)[3] | After Recrystallization (Ethanol/Water, Illustrative)[1] |
| Purity (by HPLC) | ~95% | >99.9% | >99% |
| Yield | N/A | >90% | 85-95% |
| Appearance | Yellowish to brownish powder | White crystalline solid | Pale yellow crystalline solid |
| Melting Point | Broad, depressed range | Sharp, defined range | 150-152°C (for 2-((2-aminophenyl)thio)benzoic acid) |
Disclaimer: The data for the ethanol/water system are illustrative examples based on the purification of analogous compounds and may vary depending on the initial purity and specific experimental conditions.[1]
Experimental Protocols
Protocol 1: Recrystallization of this compound Derivative from a Mixed Solvent System (Ethanol/Water)
This protocol is adapted from a standard procedure for a similar compound, 2-((2-aminophenyl)thio)benzoic acid.[1]
-
Dissolution: Place the crude solid (e.g., 5 grams) in an Erlenmeyer flask. Add the primary solvent (e.g., 20 mL of 95% ethanol) and gently heat the mixture with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat gently for a few minutes.
-
Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration into a preheated receiving flask.
-
Crystallization: To the hot filtrate, slowly add the warm anti-solvent (e.g., deionized water) with continuous stirring until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of the hot primary solvent (ethanol) to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[1]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.[1]
General Recrystallization Workflow
Caption: General experimental workflow for purification by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 4. Aminomethylbenzoic Acid Impurity 2 - CAS - 98270-32-7 | Axios Research [axios-research.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. m.youtube.com [m.youtube.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
common side products in the synthesis of 2-(Aminomethyl)benzoic acid
Technical Support Center: Synthesis of 2-(Aminomethyl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of this compound. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: I am observing a significant amount of a water-soluble impurity that has a similar polarity to my starting material. What could it be?
A1: This impurity is likely 2-(hydroxymethyl)benzoic acid .
-
Cause: This side product forms due to the hydrolysis of the starting material, 2-(halomethyl)benzoic acid (e.g., 2-(bromomethyl)benzoic acid), in the presence of water or hydroxide ions in the reaction mixture. This is a common issue in nucleophilic substitution reactions where water is a competing nucleophile.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Dry your glassware thoroughly before starting the reaction.
-
Control pH: If using a basic medium for amination, avoid excessively high concentrations of hydroxide.
-
Purification: This impurity can often be separated from the desired product by recrystallization or chromatography, though their similar polarities can make it challenging.
-
Q2: My final product shows a significant peak at a higher molecular weight in the mass spectrum, suggesting a dimer. What is this and how can I avoid it?
A2: The higher molecular weight species is likely the secondary amine impurity, N,N-bis(2-carboxybenzyl)amine .
-
Cause: This dimer is formed when the newly synthesized this compound acts as a nucleophile and reacts with another molecule of the starting 2-(halomethyl)benzoic acid. This "over-alkylation" is a common problem in amination reactions.[1]
-
Troubleshooting:
-
Use a Large Excess of Amine: Employ a significant molar excess of the ammonia source (e.g., aqueous ammonia, ammonium bicarbonate) to ensure the 2-(halomethyl)benzoic acid is more likely to react with ammonia than with the product.
-
Slow Addition: Add the 2-(halomethyl)benzoic acid slowly to the ammonia solution to maintain a high concentration of ammonia relative to the alkylating agent at all times.
-
Consider the Gabriel Synthesis: To completely avoid over-alkylation, the Gabriel synthesis is an excellent alternative as the phthalimide nitrogen is not nucleophilic after the initial alkylation.[2][3]
-
Q3: After performing a Gabriel synthesis, I have a persistent, poorly soluble impurity in my final product. What is it?
A3: This is very likely phthalhydrazide , a common byproduct from the final hydrazinolysis step of the Gabriel synthesis.
-
Cause: Phthalhydrazide is formed when hydrazine reacts with the N-alkylated phthalimide intermediate to release the desired primary amine. It is often a crystalline solid with low solubility in many organic solvents, which can make its removal difficult.[3]
-
Troubleshooting:
-
Filtration: In many cases, the phthalhydrazide can be removed by filtration as it precipitates out of the reaction mixture.
-
Acidic Workup: An alternative to hydrazinolysis is acidic hydrolysis, which converts the phthalimide portion to phthalic acid. While this avoids the formation of phthalhydrazide, it requires harsh conditions and the final amine product will be in its protonated salt form.
-
Solvent Selection: Careful selection of a recrystallization solvent can help to separate the desired amine from the phthalhydrazide.
-
Q4: My reaction yield is consistently low. What are the common causes?
A4: Low yields can stem from several factors depending on the synthetic route.
-
Cause (Amination of 2-(halomethyl)benzoic acid):
-
Formation of the side products mentioned above (hydroxylated impurity, secondary and tertiary amines) consumes the starting material.[1]
-
Incomplete reaction due to insufficient reaction time or temperature.
-
-
Cause (Gabriel Synthesis):
-
Troubleshooting:
-
Optimize Reaction Conditions: Systematically vary reaction time, temperature, and reagent stoichiometry to find the optimal conditions for your specific setup.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the ideal reaction time.
-
Ensure Reagent Quality: Use pure starting materials and fresh reagents.
-
Summary of Common Side Products
The following table summarizes the common side products encountered during the synthesis of this compound.
| Side Product Name | Chemical Structure | Common Synthetic Route | Formation Mechanism | Notes for Identification |
| 2-(Hydroxymethyl)benzoic acid | C₈H₈O₃ | Amination of 2-(halomethyl)benzoic acid | Hydrolysis of the benzylic halide by water or hydroxide ions. | Water-soluble. Similar polarity to the starting material. Can be identified by NMR and MS. |
| N,N-bis(2-carboxybenzyl)amine | C₁₆H₁₅NO₄ | Amination of 2-(halomethyl)benzoic acid | Over-alkylation of the product amine with the starting halide.[1] | Dimeric structure with a significantly higher molecular weight. Can be identified by MS. |
| Tertiary Amines | Complex Structures | Amination of 2-(halomethyl)benzoic acid | Further alkylation of the secondary amine side product.[1] | Higher molecular weight impurities. Often formed in smaller quantities. |
| Phthalhydrazide | C₈H₆N₂O₂ | Gabriel Synthesis | Reaction of hydrazine with the N-alkylated phthalimide intermediate.[3] | Often a poorly soluble, crystalline solid. Can be removed by filtration. |
Experimental Protocols
Method 1: Amination of 2-(Bromomethyl)benzoic acid
This protocol is based on the general principle of direct amination of a benzylic halide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a large excess of concentrated aqueous ammonia (e.g., 10-20 equivalents). Cool the flask in an ice bath.
-
Addition of Starting Material: Dissolve 2-(bromomethyl)benzoic acid (1 equivalent) in a minimal amount of a suitable solvent (e.g., THF or ethanol) to ensure it remains in solution. Add this solution dropwise to the cold, stirring ammonia solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess ammonia by the slow addition of hydrochloric acid until the pH is neutral.
-
Isolation: The product, this compound, is an amino acid and may precipitate at its isoelectric point. Adjust the pH to around 7 to maximize precipitation. Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol. If significant impurities are present (as identified by NMR or LC-MS), recrystallization from a water/ethanol mixture or purification by column chromatography may be necessary.
Method 2: Gabriel Synthesis
This method prevents the formation of secondary and tertiary amine impurities.
-
Formation of N-Alkylphthalimide:
-
In a dry round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in a dry polar aprotic solvent such as DMF.
-
Add a solution of 2-(bromomethyl)benzoic acid methyl ester (1 equivalent) in DMF dropwise to the suspension. Note: The carboxylic acid is often protected as an ester to prevent it from interfering with the basic conditions.
-
Heat the mixture (e.g., to 80-100 °C) and stir for 2-6 hours until TLC analysis indicates the consumption of the starting halide.
-
Cool the reaction, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-protected intermediate.
-
-
Deprotection (Hydrazinolysis):
-
Dissolve the crude intermediate from the previous step in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
-
Ester Hydrolysis and Isolation:
-
Add an aqueous solution of NaOH to the residue from the previous step and stir at room temperature until the ester hydrolysis is complete (monitor by TLC).
-
Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with HCl to the isoelectric point to precipitate the final product, this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. orgosolver.com [orgosolver.com]
Technical Support Center: 2-(Aminomethyl)benzoic Acid - Stability and Degradation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)benzoic acid in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or Poor Solubility
| Symptom | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving the compound in water or polar solvents. | This compound exists as a zwitterion at neutral pH, which can limit its solubility in certain solvents. | 1. Adjust pH: Acidifying the solution (e.g., with dilute HCl) will protonate the carboxylate group, while making the solution basic (e.g., with dilute NaOH) will deprotonate the aminomethyl group. This can increase solubility in aqueous solutions. 2. Co-solvents: Consider using a co-solvent system. For instance, mixtures of water with alcohols like methanol or ethanol can enhance solubility. 3. Salt Form: If you are not using a salt form (e.g., hydrochloride), consider using one, as they often exhibit higher aqueous solubility. |
| Precipitation occurs after initial dissolution upon standing. | The solution may be supersaturated, or the temperature may have decreased, reducing solubility. | 1. Gentle Warming: Try gently warming the solution to redissolve the precipitate. Ensure the temperature is not high enough to cause degradation. 2. Solvent Polarity: Re-evaluate the solvent system. A different co-solvent or a higher proportion of the organic solvent might be necessary to maintain solubility. |
| Compound fails to dissolve in non-polar organic solvents. | This compound is a polar molecule and is expected to have low solubility in non-polar solvents. | Select a more polar organic solvent or a solvent mixture with a higher dielectric constant. |
Issue 2: Unexpected Degradation Observed in Control Samples
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC analysis of a freshly prepared solution stored under ambient conditions. | The compound may be sensitive to light, ambient temperature, or oxidative stress. | 1. Photostability: Prepare and store solutions in amber vials or protect them from light. 2. Temperature Control: Store stock and working solutions at recommended temperatures (e.g., 2-8°C) to minimize thermal degradation. 3. Inert Atmosphere: If oxidative degradation is suspected, degas the solvent and consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure, the following degradation pathways can be hypothesized under forced degradation conditions:
-
Hydrolysis: The amide-like linkage in the aminomethyl group is generally stable to hydrolysis. However, under extreme pH and temperature, degradation could occur.
-
Oxidation: The aminomethyl group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid. The aromatic ring can also undergo oxidation.
-
Photodegradation: Exposure to UV or visible light may induce photolytic cleavage or rearrangement reactions.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the benzoic acid moiety is a potential degradation pathway.
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study, as outlined by ICH guidelines, is crucial to establish the stability-indicating nature of your analytical methods. A general protocol is provided below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Experimental Protocols
The following are general protocols for conducting forced degradation studies. The concentration of this compound, solvent, and stress conditions should be optimized for your specific experimental needs.
1. Acid and Base Hydrolysis
-
Objective: To evaluate the stability of the compound in acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH.
-
Maintain the solutions at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to the target concentration for analysis by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the stock solution.
-
Store the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute it for HPLC analysis.
-
3. Thermal Degradation
-
Objective: To determine the impact of heat on the compound in solution.
-
Protocol:
-
Prepare a solution of this compound.
-
Store the solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
At specified time intervals, remove samples, allow them to cool to room temperature, and analyze by HPLC.
-
4. Photolytic Degradation
-
Objective: To evaluate the light sensitivity of the compound.
-
Protocol:
-
Prepare a solution of this compound.
-
Expose the solution to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At defined time points, sample both the exposed and control solutions for HPLC analysis.
-
Data Presentation
The results of the forced degradation studies should be summarized in a table for easy comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants | Observations (e.g., color change) |
| Acid Hydrolysis | 0.1 M HCl | 48 hours | 60°C | [Record Data] | [Record Data] | [Record Data] |
| Base Hydrolysis | 0.1 M NaOH | 48 hours | 60°C | [Record Data] | [Record Data] | [Record Data] |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | [Record Data] | [Record Data] | [Record Data] |
| Thermal | - | 7 days | 70°C | [Record Data] | [Record Data] | [Record Data] |
| Photolytic | UV/Vis Light | 24 hours | Room Temp | [Record Data] | [Record Data] | [Record Data] |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies on this compound.
Hypothetical Degradation Pathway of this compound
Caption: A hypothetical degradation pathway for this compound under various stress conditions.
preventing self-polymerization of 2-(Aminomethyl)benzoic acid
Technical Support Center: 2-(Aminomethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the self-polymerization of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound self-polymerization?
A1: The self-polymerization of this compound occurs through the formation of an amide bond between the primary amino group (-NH₂) of one molecule and the carboxylic acid group (-COOH) of another. This reaction is analogous to peptide bond formation and can be initiated or accelerated by conditions that favor this reaction, such as elevated temperatures, neutral pH, and the presence of activating agents.
Q2: How can I visually identify if my sample of this compound has started to polymerize?
A2: Early-stage polymerization may not be visually apparent. However, as the process advances, you might observe a decrease in the solubility of the compound in solvents where it is typically soluble. In more advanced stages, the appearance of the solid may change from a crystalline powder to a more amorphous or gummy solid. Significant polymerization can lead to the formation of insoluble oligomers or polymers.
Q3: What are the recommended storage conditions to minimize self-polymerization?
A3: To minimize the risk of self-polymerization, this compound should be stored under specific conditions. As a lyophilized powder, it should be kept at low temperatures, with long-term storage at -20°C and short-term storage at 2-8°C.[1][2] It is also crucial to store the compound in a dark, dry, and tightly sealed container to protect it from light and moisture, which can contribute to degradation and polymerization.
Q4: Can pH be used to control the self-polymerization of this compound in solution?
A4: Yes, pH is a critical factor in controlling the reactivity of this compound in solution.
-
Acidic Conditions (pH < 4): At a low pH, the amino group is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is not nucleophilic and therefore cannot react with the carboxylic acid group of another molecule, thus inhibiting polymerization.
-
Basic Conditions (pH > 10): Under basic conditions, the carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the amino group.
Therefore, preparing and storing solutions of this compound in acidic or basic buffers can effectively prevent self-polymerization. However, it is important to consider the compatibility of these pH conditions with your specific experimental requirements.
Q5: What are protecting groups and how can they prevent self-polymerization?
A5: Protecting groups are chemical moieties that can be reversibly attached to a functional group to block its reactivity during a chemical reaction.[3][4] In the context of this compound, either the amino group or the carboxylic acid group can be protected to prevent amide bond formation.[5][6][7] For instance, protecting the amino group with a tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethoxycarbonyl (Fmoc) group will render it non-nucleophilic.[3] This is a common strategy in peptide synthesis to prevent unwanted side reactions.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Decreased Solubility of the Compound | Self-polymerization has occurred. | - Confirm polymerization using analytical techniques such as NMR or mass spectrometry. - If polymerization is confirmed, a fresh batch of the compound should be used. - Review storage and handling procedures to prevent future occurrences. |
| Unexpected Side Products in Reaction | The unprotected this compound is reacting with other reagents or itself. | - Use a protected form of this compound where either the amino or carboxylic acid group is blocked. - Adjust the reaction pH to acidic or basic conditions if compatible with your desired reaction. |
| Inconsistent Experimental Results | The purity of the this compound may be compromised due to partial polymerization. | - Always use a fresh, properly stored sample of the compound. - Before use, you can check the purity of your sample using techniques like TLC, HPLC, or melting point determination. |
| Compound Degrades Upon Heating | Thermal instability leading to decomposition and potential polymerization. | - Avoid unnecessary heating of the compound. - If heating is required for your reaction, consider using a protected derivative of the compound that is more thermally stable. |
Experimental Protocols
Protocol 1: Storage and Handling of this compound
-
Upon Receipt: Immediately store the lyophilized powder at -20°C for long-term storage or at 2-8°C for short-term use.[1][2]
-
Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation. Weigh out the desired amount in a dry environment and promptly reseal the container.
-
Solution Preparation: If preparing a stock solution, use a suitable acidic or basic buffer to maintain a pH that inhibits self-polymerization. For example, a buffer at pH 4 or pH 10.
-
Solution Storage: Store solutions at 2-8°C and use them within a short period. For longer-term storage of solutions, freeze at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Protection of the Amino Group with Boc Anhydride
-
Dissolution: Dissolve this compound in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (1N solution) until the pH of the solution is between 9 and 10.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution while stirring vigorously at room temperature.
-
Reaction: Continue stirring for 2-4 hours, maintaining the pH between 9 and 10 by adding more 1N NaOH if necessary.
-
Work-up: Once the reaction is complete (monitored by TLC), acidify the solution to pH 3 with a cold 1M HCl solution.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Reduces the rate of potential degradation and self-polymerization reactions. |
| Light | Store in the dark (amber vials or foil-wrapped) | Prevents potential photodegradation which can initiate polymerization. |
| Moisture | Store in a tightly sealed container with a desiccant | Prevents hydrolysis and potential catalysis of polymerization. |
| pH (in solution) | pH < 4 or pH > 10 | Protonates the amine or deprotonates the carboxylic acid, respectively, inhibiting amide bond formation. |
Visualizations
Diagram 1: Self-Polymerization of this compound
Caption: Mechanism of self-polymerization via amide bond formation.
Diagram 2: Inhibition of Polymerization by pH Control
Caption: pH control as a method to prevent self-polymerization.
Diagram 3: Troubleshooting Workflow for Suspected Polymerization
Caption: A logical workflow for troubleshooting polymerization issues.
References
Technical Support Center: Large-Scale Synthesis of 2-(Aminomethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of 2-(Aminomethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for large-scale production?
A1: Several synthetic routes are employed for the production of this compound. The selection of a particular pathway often depends on factors such as the availability and cost of starting materials, desired purity, and scalability. Common methods include:
-
Reduction of 2-Cyanobenzoic Acid: This method involves the chemical reduction of the nitrile group of 2-cyanobenzoic acid to an aminomethyl group.
-
Gabriel Synthesis from 2-(Bromomethyl)benzoic Acid: This route utilizes potassium phthalimide to convert 2-(bromomethyl)benzoic acid into the corresponding N-phthalimidomethyl derivative, which is then hydrolyzed to yield the desired product.
-
Ammonolysis of 2-(Chloromethyl)benzoic Acid: This approach involves the reaction of 2-(chloromethyl)benzoic acid with ammonia. However, this method can be prone to the formation of byproducts.[1]
Q2: What are the primary challenges faced during the large-scale synthesis of this compound?
A2: The primary challenges include low product yields, the formation of difficult-to-remove byproducts, and complex purification procedures.[1] Specific issues include the intramolecular cyclization of the product to form phthalimidine during the reduction of 2-cyanobenzoic acid, and the formation of secondary and tertiary amines during ammonolysis routes.[1][2]
Q3: What are the typical impurities observed in the synthesis of this compound?
A3: Common impurities depend on the synthetic route. In ammonolysis-based methods, impurities such as secondary and tertiary amines, as well as hydroxylated byproducts, are frequently observed.[1] When starting from 2-cyanobenzoic acid, a significant byproduct can be phthalimidine, formed through intramolecular cyclization.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of 2-Cyanobenzoic Acid
Symptoms:
-
The final yield of this compound is significantly lower than expected (e.g., 25-35%).[2]
-
Analysis of the crude product shows a significant peak corresponding to phthalimidine.[2]
Possible Causes:
-
Intramolecular Cyclization: The newly formed aminomethyl group can react with the adjacent carboxylic acid group, leading to the formation of a stable six-membered ring (phthalimidine) and the elimination of water.[2] This is a major competing reaction that reduces the yield of the desired product.[2]
Solutions:
-
Protecting Group Strategy: Consider protecting the carboxylic acid group as an ester before the reduction of the nitrile. The ester can then be hydrolyzed in a subsequent step to yield the final product.
-
Reaction Condition Optimization:
-
Low Temperature: Perform the reduction at a lower temperature to minimize the rate of the intramolecular cyclization reaction.
-
pH Control: Maintain a controlled pH during the reaction and workup to keep the amine protonated and less nucleophilic, thereby reducing its tendency to attack the carboxylic acid.
-
Problem 2: Formation of Over-alkylation Byproducts in Ammonolysis
Symptoms:
-
The presence of significant amounts of secondary and tertiary amines in the final product, as identified by techniques like HPLC or GC-MS.
-
Difficulty in purifying the final product to the desired specification.[1]
Possible Causes:
-
High Reactivity of the Primary Amine: The newly formed primary amine is nucleophilic and can react with the starting material (e.g., 2-(chloromethyl)benzoic acid) to form a secondary amine. This secondary amine can further react to form a tertiary amine.[1]
Solutions:
-
Use of a Large Excess of Ammonia: Employing a significant molar excess of ammonia can help to favor the reaction of the starting material with ammonia over the reaction with the product amine.
-
Alternative Aminating Agents: Consider using a protected form of ammonia, such as hexamethylenetetramine (urotropine), which can provide a controlled release of ammonia and minimize over-alkylation.[1]
-
Gabriel Synthesis: Utilize the Gabriel synthesis, which employs potassium phthalimide as an ammonia surrogate. The bulky phthalimide group prevents over-alkylation.[3][4]
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Routes of this compound
| Synthesis Route | Starting Material | Reported Yield | Key Challenges | Reference |
| Reduction of Nitrile | 2-Cyanobenzoic Acid | 25-35% | Formation of phthalimidine byproduct | [2] |
| Ammonolysis | 2-(Chloromethyl)benzoic Acid | Variable (often low) | Formation of secondary/tertiary amines | [1] |
| Gabriel Synthesis | α-Phthalimido-o-toluic acid | 90% (for the deprotection step) | Multi-step process | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride from α-Phthalimido-o-toluic acid (Lab-Scale)[2]
This protocol is based on the deprotection step of a Gabriel-like synthesis.
Materials:
-
α-Phthalimido-o-toluic acid
-
Hydrazine
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A solution of α-phthalimido-o-toluic acid in a mixture of DMF and ethanol is prepared.
-
Hydrazine is added to the solution.
-
The reaction mixture is heated to 75-80 °C.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the this compound hydrochloride. This typically involves cooling, filtration to remove phthalhydrazide, and precipitation of the product from the filtrate.
Protocol 2: Recrystallization for Purification of Benzoic Acid Derivatives
This is a general protocol for the recrystallization of benzoic acid derivatives and can be adapted for this compound.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen solvent at an elevated temperature.
-
If colored impurities are present, treat the hot solution with activated charcoal and perform a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Mandatory Visualization
Caption: Workflow illustrating the major challenges in the large-scale synthesis of this compound.
Caption: Troubleshooting logic for byproduct formation during ammonolysis.
References
Technical Support Center: Derivatization of 2-(Aminomethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 2-(Aminomethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in common organic solvents like methanol. What is the issue?
A1: this compound is a zwitterionic compound, meaning it has both a positive (ammonium, -NH3+) and a negative (carboxylate, -COO-) charge in its solid state. This strong intermolecular ionic interaction leads to high lattice energy and poor solubility in many organic solvents. To improve solubility, especially for reactions like esterification, acidification of the reaction mixture with a strong acid (e.g., sulfuric acid or thionyl chloride) is recommended. This protonates the carboxylate group, breaking the zwitterionic character and rendering the molecule more soluble in polar protic solvents like methanol.
Q2: I am trying to perform a reaction on the carboxylic acid, but I am getting a low yield of my desired product. What could be the cause?
A2: Low yields in reactions involving the carboxylic acid of this compound are often due to the competing reactivity of the aminomethyl group. The basic amino group can interfere with reactions targeting the acidic carboxyl group. To achieve higher yields and cleaner reactions, it is highly recommended to protect the amino group before proceeding with the derivatization of the carboxylic acid.
Q3: What are the most common protecting groups for the amino function in this compound?
A3: The choice of protecting group depends on the subsequent reaction conditions. The most common protecting groups for amines are:
-
Boc (tert-butyloxycarbonyl): Stable under basic and nucleophilic conditions, but easily removed with acid.
-
Cbz (Carboxybenzyl): Stable to mild acid and base, but can be removed by catalytic hydrogenation or strong acid.
-
Fmoc (9-fluorenylmethoxycarbonyl): Stable under acidic conditions but is readily removed by bases like piperidine.
Q4: Can I perform derivatization on both the amino and carboxyl groups?
A4: Yes, it is possible to derivatize both functional groups. The strategy will depend on the desired final product. You can either perform a one-pot reaction if the reagents and conditions are compatible with both groups, or more commonly, use a stepwise approach with protecting groups to ensure selectivity. For example, you could first protect the amino group, then derivatize the carboxylic acid, and finally deprotect and derivatize the amino group.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reactions
Problem: You are experiencing a low yield when attempting to acylate the aminomethyl group of this compound.
| Potential Cause | Troubleshooting & Optimization |
| Reagent Quality | Acylating Agent Purity: Acyl chlorides and anhydrides can degrade upon exposure to moisture. Use freshly opened or distilled reagents. |
| Substrate Purity: Ensure the this compound is pure and dry. | |
| Solvent Quality: Use anhydrous solvents to prevent hydrolysis of the acylating agent. | |
| Reaction Conditions | Inadequate Base: A base (e.g., triethylamine, pyridine) is often necessary to neutralize the HCl or carboxylic acid byproduct of the reaction. Without a base, the byproduct can form a salt with the starting amine, rendering it non-nucleophilic. |
| Temperature: Acylation reactions are often exothermic. Running the reaction at a low temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions. If the reaction is sluggish, a gradual increase in temperature may be necessary. | |
| Competing Reactions | Carboxylic Acid Reactivity: The carboxylic acid group can interfere with the reaction. Consider protecting the carboxylic acid as an ester before N-acylation. |
Issue 2: Formation of an Unexpected Byproduct (Intramolecular Cyclization)
Problem: You observe the formation of a significant amount of an unexpected byproduct, particularly when working with esters of this compound.
This byproduct is likely phthalimidine (a benzolactam) , formed through an intramolecular cyclization reaction. The aminomethyl group acts as an internal nucleophile, attacking the ester carbonyl carbon.
| Contributing Factor | Troubleshooting & Optimization |
| Base Catalysis | The presence of a base can promote the deprotonation of the amino group, increasing its nucleophilicity and accelerating the cyclization. Minimize the use of strong bases if the desired product is the open-chain ester. |
| Good Leaving Group | Esters with good leaving groups (e.g., trifluoroethyl or phenyl esters) are more susceptible to this intramolecular attack. If possible, use an ester with a poorer leaving group (e.g., a methyl or ethyl ester) if cyclization is a major issue. |
| Elevated Temperature | Higher reaction temperatures can provide the activation energy needed for cyclization. Conduct the reaction at the lowest feasible temperature. |
Issue 3: Difficult Purification of the Derivatized Product
Problem: You are facing challenges in isolating and purifying your desired this compound derivative.
| Potential Cause | Troubleshooting & Optimization |
| Product Solubility | The derivatized product may have significantly different solubility properties from the starting material. If the product is water-soluble, extraction with an organic solvent may be inefficient. Consider techniques like salting out or using a continuous liquid-liquid extractor. |
| Removal of Unreacted Starting Material | Due to its zwitterionic nature, removing unreacted this compound can be difficult. An acidic or basic wash during workup can help to move it into the aqueous layer. |
| Close Polarity of Product and Byproducts | If the desired product and byproducts have similar polarities, separation by column chromatography can be challenging. Try different solvent systems or consider recrystallization from a suitable solvent mixture. |
Data Presentation
The following table summarizes yield data for derivatization reactions of compounds structurally similar to this compound, as specific quantitative data for the target molecule is sparse in the literature. These values can serve as a benchmark for optimizing your reactions.
| Reaction Type | Substrate | Reagents | Conditions | Yield |
| N-Acylation | 2-Aminobenzothiazole | Chloroacetyl chloride, Triethylamine | Benzene, Ice-cold to Reflux, 10h | 75% |
| N-Acylation | 2-Aminobenzothiazole | Glacial Acetic Acid | Reflux, 8-10h | 88% |
| Esterification | Benzoic Acid | Methanol, H₂SO₄ | Reflux, 4h | 87% |
| Esterification | p-Aminobenzoic Acid | Ethanol, H₂SO₄ | Reflux, then neutralization | Good |
Experimental Protocols
The following are representative protocols for the N-acylation and esterification of this compound. Note that these are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: N-Acetylation of this compound
This protocol is adapted from standard procedures for the acetylation of aminobenzoic acids.
Materials:
-
This compound
-
Acetic anhydride
-
Deionized water
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 1.0 equivalent of this compound in 3-4 mL of acetic anhydride per gram of starting material.
-
Gently warm the mixture on a hot plate with stirring until all the solid dissolves.
-
Continue heating the solution for an additional 15-20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add 2 mL of cold deionized water to quench the excess acetic anhydride.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Dry the product to obtain N-acetyl-2-(aminomethyl)benzoic acid.
Protocol 2: Methyl Esterification of this compound
This protocol is a standard Fischer esterification adapted for an amino acid.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, suspend 1.0 equivalent of this compound in an excess of anhydrous methanol (e.g., 10-20 mL per gram of starting material).
-
Cool the suspension in an ice bath.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in water and an organic solvent (e.g., ethyl acetate).
-
Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-(aminomethyl)benzoate.
-
The product can be further purified by column chromatography if necessary.
Visualizations
General Experimental Workflow for Derivatization
Caption: A generalized workflow for the derivatization of this compound.
Intramolecular Cyclization Side Reaction
Caption: Pathway of the intramolecular cyclization side reaction.
Technical Support Center: Purification of Crude 2-(Aminomethyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-(Aminomethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several types of impurities depending on the synthetic route. Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. Specific byproducts can include secondary amines, tertiary amines, and hydroxylated species.[1] In some synthetic pathways, impurities such as 4-hydroxymethyl benzoic acid and 4-methyl benzoic acid have also been reported.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective methods for purifying crude this compound are recrystallization and acid-base extraction. Column chromatography can also be employed for separating complex mixtures or achieving very high purity. The choice of method depends on the nature and quantity of the impurities present.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity and identifying impurities.[2][3] Other methods include Thin Layer Chromatography (TLC) for a quick qualitative assessment and melting point analysis, where a sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent may be unsuitable, or the amount of solvent is insufficient.
-
Solution:
-
Ensure you are using a suitable solvent. For compounds like benzoic acid derivatives, polar solvents like water or ethanol-water mixtures are often effective.[4]
-
Gradually add more hot solvent until the solid dissolves completely.[5] Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated and requires nucleation to be initiated.
-
Solution:
-
If too much solvent was added, evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[6]
-
Add a "seed crystal" of pure this compound to the solution to initiate crystal growth.[6]
-
Problem: The recrystallized product is still colored or appears impure.
-
Possible Cause: Colored impurities may be present that are not effectively removed by a single recrystallization. Insoluble impurities might have been co-precipitated.
-
Solution:
-
Perform a hot filtration step after dissolving the crude product to remove any insoluble impurities.
-
Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[4][5] After stirring with charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Acid-Base Extraction Issues
Problem: Poor separation of layers in the separatory funnel.
-
Possible Cause: An emulsion may have formed, or the densities of the aqueous and organic layers are too similar.
-
Solution:
-
To break up an emulsion, try gently swirling the separatory funnel, adding a small amount of brine (saturated NaCl solution), or waiting for a longer period for the layers to separate.
-
If the densities are similar, try adding more of the organic solvent or a small amount of a different, less dense, immiscible organic solvent to decrease the density of the organic layer.
-
Problem: Low recovery of the purified product after precipitation.
-
Possible Cause: Incomplete precipitation of the product from the aqueous layer or loss of product during transfers.
-
Solution:
-
Ensure the aqueous layer is sufficiently acidified to fully protonate the carboxylate and precipitate the benzoic acid derivative. Check the pH with litmus or pH paper.[7]
-
Cool the acidified solution in an ice bath to maximize precipitation, as solubility is lower at colder temperatures.
-
Rinse all glassware with the solvent to ensure complete transfer of the product.
-
Data Presentation
Table 1: Illustrative Purity Improvement of a Benzoic Acid Derivative via Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Appearance | Yellowish to brownish powder | Pale yellow crystalline solid |
| Melting Point | 148-151°C | 150-152°C |
| Recovery Yield | N/A | 85-95% (typical) |
Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices. Actual results may vary depending on the initial purity of the starting material and the precise experimental conditions.[4]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., water or an ethanol-water mixture) while stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. The aminomethyl group will remain protonated in the acidic form.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the desired compound. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the solution is acidic. The purified this compound will precipitate out of the solution.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical steps for purification using acid-base extraction.
References
- 1. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 2. Separation of 2-((2-Aminobenzoyl)amino)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. community.wvu.edu [community.wvu.edu]
Technical Support Center: Managing Racemization in 2-(Aminomethyl)benzoic Acid Reactions
Welcome to the technical support center for managing racemization during reactions involving 2-(Aminomethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate stereochemical challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when working with this compound derivatives?
A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (a racemic mixture) from a single enantiomer. In the context of this compound, if a specific stereoisomer is required for biological activity, racemization can lead to a significant loss of efficacy or the introduction of undesired side effects. Maintaining the stereochemical integrity of your molecule is therefore critical.
Q2: What is the primary mechanism of racemization during coupling reactions with this compound?
A2: The primary mechanism of racemization for amino acids during peptide coupling reactions is through the formation of a planar, achiral intermediate, such as an oxazolone or an enolate.[1] This is particularly relevant when the carboxylic acid group is activated for coupling. The presence of a base can facilitate the removal of the acidic proton at the chiral center, leading to this planar intermediate. While this compound is a β-amino acid, similar principles of α-proton abstraction and intermediate formation apply, although the tendency for oxazolone formation may differ.
Q3: Which factors have the most significant impact on racemization during reactions with this compound?
A3: Several factors can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Some reagents can lead to higher degrees of racemization than others.[1]
-
Base: The strength and steric hindrance of the base used can significantly affect racemization. Stronger, less hindered bases are more likely to cause racemization.[2]
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[3]
-
Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates, thereby affecting racemization.
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid can increase the opportunity for racemization to occur before the coupling reaction takes place.
Troubleshooting Guide
Problem: I am observing significant racemization in my coupling reaction involving a protected this compound derivative.
Below is a step-by-step guide to troubleshoot and minimize racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a primary factor in controlling racemization.
Recommendation:
-
Carbodiimides (e.g., DIC, DCC): These reagents can cause significant racemization when used alone.[1] It is highly recommended to use them in combination with racemization-suppressing additives.
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial for minimizing racemization, especially when using carbodiimides.[2][4] These additives react with the activated carboxylic acid to form a less reactive, but more stable intermediate that is less prone to racemization.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These are generally considered "low-racemization" reagents.[1] HATU is particularly effective for sterically hindered couplings.[1] COMU, which is based on OxymaPure, has also been shown to be superior in suppressing epimerization for some amino acids.[1]
Data Presentation: Comparison of Coupling Reagents and Additives
| Coupling Reagent/Additive Combination | General Racemization Risk | Key Considerations |
| DIC / HOBt | Low to Moderate | A classic combination that is effective at suppressing racemization.[4] |
| DIC / HOAt | Low | HOAt is generally more effective than HOBt in suppressing racemization.[2] |
| DIC / OxymaPure | Low | A non-explosive and effective alternative to HOBt and HOAt.[5] |
| HATU / Base | Low | Highly effective, especially for sterically hindered couplings.[1] |
| HBTU / Base | Low to Moderate | A common and effective coupling reagent. |
| COMU / Base | Low | Based on OxymaPure and shown to be very effective at minimizing racemization.[1] |
Step 2: Assess the Base Used in the Reaction
The base plays a critical role in the racemization process.
Recommendation:
-
Base Strength: Opt for weaker, more sterically hindered bases. Bases like N,N-diisopropylethylamine (DIPEA) are strong and can increase the risk of racemization.[2]
-
Alternative Bases: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine, which are weaker bases and have been shown to produce less racemization.[2][3]
Step 3: Optimize Reaction Conditions
Fine-tuning your experimental parameters can significantly reduce racemization.
Recommendation:
-
Temperature: Perform the coupling reaction at a lower temperature. While this may slow down the reaction rate, it will also decrease the rate of racemization.[3] Running the reaction at 0°C or even lower can be beneficial.
-
Solvent: The choice of solvent can impact the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are commonly used. The optimal solvent may need to be determined empirically for your specific reaction.
-
Pre-activation Time: Minimize the pre-activation time of the this compound derivative before adding the amine component. A shorter pre-activation time reduces the window for the activated intermediate to racemize.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling
This protocol provides a general guideline for a coupling reaction designed to minimize racemization.
-
Dissolution: Dissolve the N-protected this compound derivative (1 equivalent) and the racemization-suppressing additive (e.g., HOBt or OxymaPure, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Add the coupling reagent (e.g., DIC, 1.1 equivalents) to the cooled solution and stir for 5-10 minutes.
-
Coupling: Add the amine component (1 equivalent) and the base (e.g., NMM, 1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight.
-
Work-up and Purification: Follow standard procedures for work-up and purification of your final product.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Racemization
A flowchart for troubleshooting racemization issues.
Diagram 2: Key Factors Influencing Racemization
Key experimental factors that can influence the degree of racemization.
References
Validation & Comparative
A Comparative Analysis of 2-(Aminomethyl)benzoic Acid and Aminocaproic Acid in Antifibrinolytic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 2-(Aminomethyl)benzoic acid and aminocaproic acid, two synthetic lysine analogs with applications in modulating fibrinolysis. This document outlines their physicochemical properties, biological activities, and the experimental protocols used to evaluate their efficacy. Due to the limited publicly available data on the antifibrinolytic activity of this compound, this guide will leverage data for its structural isomer, p-aminomethylbenzoic acid (PAMBA), as a surrogate for comparative analysis, with the explicit understanding that the potency of structural isomers can vary.
Physicochemical and Pharmacokinetic Properties
A fundamental comparison of this compound and aminocaproic acid begins with their physicochemical and pharmacokinetic profiles. These properties influence their biological activity and clinical utility.
| Property | This compound | Aminocaproic Acid | p-Aminomethylbenzoic Acid (PAMBA) |
| Molecular Formula | C₈H₉NO₂ | C₆H₁₃NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol | 131.17 g/mol | 151.16 g/mol |
| Appearance | White to off-white solid/powder | White crystalline powder[1][2] | Beige powder |
| Melting Point | 138 - 144 °C | 202-209 °C (decomposes)[1] | >300 °C |
| Water Solubility | Data not readily available | Highly soluble (330-500 mg/mL)[1] | Data not readily available |
| pKa (Strongest Acidic) | Data not readily available | 4.73[1] | Data not readily available |
| pKa (Strongest Basic) | Data not readily available | 10.21[1] | Data not readily available |
| LogP | Data not readily available | -2.7 to -2.0[1] | Data not readily available |
| Elimination Half-life | Data not readily available | Approximately 2 hours[3] | Data not readily available |
| Metabolism | Data not readily available | Primarily excreted unchanged by the kidneys[3] | Data not readily available |
Comparative Biological Activity and Therapeutic Applications
Both aminocaproic acid and aminomethylbenzoic acid are classified as antifibrinolytic agents.[4] Their primary mechanism of action involves the inhibition of plasminogen activation, a critical step in the dissolution of fibrin clots.
Aminocaproic Acid:
Aminocaproic acid is a well-established hemostatic agent used to control bleeding in various clinical scenarios.[5] It is an analog of the amino acid lysine and competitively inhibits the binding of plasminogen and plasmin to fibrin.[1] This prevents the degradation of fibrin clots, thereby promoting hemostasis. Aminocaproic acid is FDA-approved for the treatment of acute bleeding due to elevated fibrinolytic activity.[3][6] It is also used off-label for a variety of conditions, including the control of bleeding in patients with coagulation disorders and during cardiac surgery.[3]
This compound and its Isomer p-Aminomethylbenzoic Acid (PAMBA):
While this compound is primarily documented as a building block in chemical synthesis, its structural isomer, p-aminomethylbenzoic acid (PAMBA), is a known antifibrinolytic agent. Like aminocaproic acid, PAMBA functions by inhibiting plasminogen activation. Historical comparative studies suggest that PAMBA is a potent antifibrinolytic agent. The relative position of the aminomethyl group on the benzoic acid ring can influence the molecule's conformation and its binding affinity to the lysine-binding sites on plasminogen, thus affecting its antifibrinolytic potency.
Signaling Pathway and Mechanism of Action
The primary signaling pathway influenced by both aminocaproic acid and aminomethylbenzoic acid is the fibrinolytic cascade. They do not directly interact with a signaling pathway in the traditional sense but rather inhibit a key enzymatic step.
References
- 1. The ratio of concentrations of aminocaproic acid and tranexamic acid that prevent plasmin activation of platelets does not provide equivalent inhibition of plasmatic fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Effectiveness of Tranexamic Acid and Epsilon-amino-Caproic-Acid in Decreasing Postoperative Bleeding in Off-pump CABG Surgeries: A Prospective, Randomized, Double-blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Review of the fibrinolytic system: comparison of different antifibrinolytics used during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of plasminogen activation by apo(a): role of carboxyl-terminal lysines and identification of inhibitory domains in apo(a) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-(Aminomethyl)benzoic Acid Derivatives as Enzyme Inhibitors
Derivatives of 2-(aminomethyl)benzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various key enzymes implicated in a range of diseases. These compounds and their structural analogs have been investigated for their ability to modulate the activity of enzymes such as carbonic anhydrases, cholinesterases, and tyrosine kinases. This guide provides an objective comparison of their efficacy, supported by available experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[2][3] Aminomethyl derivatives have shown potent inhibitory activity against several human CA (hCA) isoforms.
Quantitative Data: hCA Inhibition
| Compound Class | Target Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| Aminomethyl/Alkoxymethyl Derivatives | hCA I | 58 - 157 | Acetazolamide (AZA) | 353 |
| hCA II | 81 - 215 | Acetazolamide (AZA) | 353 |
Table 1: Inhibitory activity (Kᵢ) of aminomethyl and alkoxymethyl derivatives against human carbonic anhydrase isoforms I and II. Data sourced from a study on newly synthesized derivatives, with Acetazolamide used as a standard inhibitor for comparison.[4]
Mechanism of Carbonic Anhydrase Inhibition
The primary mechanism of action for many CA inhibitors involves the coordination of the inhibitor to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction prevents the binding and subsequent hydration of the carbon dioxide substrate, thereby inhibiting the enzyme's catalytic activity.[3]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to determine CA inhibition is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[5]
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[5]
-
CA Enzyme Solution: A working solution of human carbonic anhydrase is prepared in cold assay buffer.[5]
-
Substrate Solution: A fresh solution of p-NPA is prepared in a solvent like acetonitrile or DMSO.[5]
-
Inhibitor Solutions: Test compounds, including this compound derivatives, are dissolved in DMSO to create a range of concentrations.
-
-
Assay Procedure (96-well plate format) :
-
To appropriate wells, add the assay buffer.
-
Add the inhibitor working solutions to the test wells and DMSO to the control (maximum activity) wells.
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[5]
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.[5]
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[5]
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.[5]
-
Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.[5]
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a key strategy for treating neurodegenerative diseases like Alzheimer's.[6]
Quantitative Data: Cholinesterase Inhibition
| Compound Class | Target Enzyme | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| Aminomethyl/Alkoxymethyl Derivatives | AChE | 18 - 78 | Tacrine (TAC) | 109 |
| BChE | 23 - 88 | Tacrine (TAC) | 128 |
Table 2: Inhibitory activity (Kᵢ) of aminomethyl and alkoxymethyl derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Tacrine was used as a standard inhibitor for comparison.[4]
One study on various aminobenzoic acid derivatives identified a compound with an IC50 value of 1.66 ± 0.03 µM against acetylcholinesterase and another with an IC50 of 2.67 ± 0.05 µM against butyrylcholinesterase.[7]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This widely used colorimetric assay measures the activity of AChE.[8]
-
Reagent Preparation :
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[6]
-
AChE Solution: A stock solution of AChE is prepared in the assay buffer.[6]
-
DTNB Solution: A solution of 5,5'-dithiobis-(2-nitrobenzoic acid) is prepared in the assay buffer.[6]
-
ATCI Solution: A solution of acetylthiocholine iodide is prepared in deionized water.[6]
-
Inhibitor Solutions: Test compounds are prepared in a suitable solvent.
-
-
Assay Procedure (96-well plate format) :
-
Data Acquisition and Analysis :
Tyrosine Kinase Inhibition
Receptor tyrosine kinases (RTKs) are critical targets in cancer therapy due to their role in cell proliferation and survival.[9] The design of inhibitors often focuses on the ATP-binding site of the kinase domain.[10] While specific quantitative data for this compound derivatives as tyrosine kinase inhibitors is emerging, related structures like 2-(aminomethyl)benzimidazole derivatives have been designed and synthesized for this purpose.[9][11]
Mechanism of Tyrosine Kinase Inhibition
Many tyrosine kinase inhibitors (TKIs) are designed to competitively bind to the ATP-binding site of the enzyme's kinase domain.[12][13] This prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that promote cell growth and proliferation.[13]
Experimental Protocol: Tyrosine Kinase Inhibition (Cell-Based Assay)
The efficacy of TKIs is often evaluated through cell-based assays that measure the inhibition of cancer cell proliferation.
-
Cell Culture :
-
Cancer cell lines with known RTK expression (e.g., T47D for breast cancer) are cultured under standard conditions.[9]
-
-
Cytotoxicity Assay (e.g., MTT Assay) :
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the test compounds (e.g., 2-(aminomethyl)benzimidazole derivatives) and a reference drug (e.g., gefitinib) for a specified period (e.g., 72 hours).[9]
-
After incubation, a solution like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize MTT into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
-
Data Analysis :
-
The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Conclusion
Derivatives based on the this compound scaffold and related structures are promising candidates for the development of potent enzyme inhibitors. They have demonstrated low nanomolar efficacy against carbonic anhydrases and cholinesterases. Furthermore, the structural motif is being actively explored for the design of novel tyrosine kinase inhibitors for cancer therapy. The provided experimental protocols offer standardized methods for researchers to evaluate the inhibitory potential of new derivatives and compare their performance against existing alternatives. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to advance them as potential therapeutic agents.
References
- 1. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | MDPI [mdpi.com]
- 2. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Icotinib - Wikipedia [en.wikipedia.org]
A Comparative Guide to 2-(Aminomethyl)benzoic Acid and Other Amino Acid Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted therapies, such as antibody-drug conjugates (ADCs), are critically influenced by the linker connecting the targeting moiety to the therapeutic payload. The choice of linker dictates the stability of the conjugate in circulation, the efficiency of drug release at the target site, and ultimately, the therapeutic window. This guide provides an objective comparison of 2-(Aminomethyl)benzoic acid as a potential linker component with other well-established amino acid linkers, supported by available experimental data and established principles of linker design.
Introduction to Amino Acid Linkers in Drug Conjugates
Amino acid-based linkers are integral to the design of ADCs and other drug conjugates, offering a balance of stability and controlled payload release.[] They can be broadly categorized into cleavable and non-cleavable types. Cleavable linkers are designed to be selectively processed by enzymes prevalent in the tumor microenvironment or within tumor cells, while non-cleavable linkers release the payload upon complete degradation of the antibody backbone in the lysosome.[2]
The ideal linker should be highly stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload liberation within the target tumor cells.[3]
This compound: A Potential Self-Immolative Linker
Direct comparative performance data for this compound as a linker in ADCs is limited in publicly available literature. However, its structure, particularly its ortho arrangement of the aminomethyl and carboxyl groups, suggests its potential application as a self-immolative spacer. Self-immolative linkers are designed to undergo a spontaneous electronic cascade upon a triggering event (e.g., enzymatic cleavage), leading to the release of the payload in its unmodified, active form.[4][5]
The mechanism would likely involve an initial enzymatic or pH-mediated cleavage of a bond attached to the aminomethyl group, initiating a cyclization reaction that results in the liberation of the payload attached to the carboxyl group. This is conceptually similar to the well-established p-aminobenzyl carbamate (PABC) self-immolative linker, a cornerstone in many FDA-approved ADCs.[5][6]
Comparison with Established Amino Acid Linkers
To provide a framework for evaluating the potential of a this compound-based linker, we compare its inferred properties with those of commonly used amino acid linkers.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize key performance metrics for various amino acid linkers based on published experimental data. Due to the lack of direct data for this compound, its potential performance is inferred based on the behavior of structurally related self-immolative linkers.
Table 1: In Vitro Plasma Stability of Common Amino Acid Linkers
| Linker Type | Specific Linker Example | Stability in Human Plasma (% Intact ADC after 7 days) | Stability in Mouse Plasma (% Intact ADC after 7 days) | Key Considerations |
| Dipeptide (Cleavable) | Valine-Citrulline (Val-Cit) | High | Moderate to Low | Susceptible to cleavage by carboxylesterases in rodents.[7] |
| Dipeptide (Cleavable) | Valine-Alanine (Val-Ala) | High | High | More stable in mouse plasma compared to Val-Cit. |
| Aromatic Amino Acid (Potential Self-Immolative) | This compound | Predicted High | Predicted High | Stability would depend on the trigger mechanism; the aromatic ring may confer rigidity and stability. |
| Non-Cleavable | Thioether (e.g., SMCC) | Very High | Very High | Relies on lysosomal degradation for payload release, limiting bystander effect.[8] |
Note: Predicted values for this compound are based on the expected stability of a self-immolative linker core, which is designed to be stable until a specific trigger is encountered.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Reference |
| Val-Cit (Cleavable) | MMAE | HER2+ | 0.26 | [9] |
| Val-Ala (Cleavable) | MMAF | CD30+ | ~1 | |
| Non-cleavable (SMCC) | DM1 | HER2+ | ~0.5-5 | |
| This compound (Potential) | MMAE | HER2+ | Predicted Potent | - |
Note: IC50 values are highly dependent on the antibody, payload, drug-to-antibody ratio (DAR), and specific cell line used. The predicted potency of a this compound-linked ADC assumes efficient intracellular release of the payload.
Experimental Protocols
Accurate assessment of linker performance is crucial for the development of successful drug conjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and quantify premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: Precipitate plasma proteins using a solvent like acetonitrile.
-
Analysis:
-
Intact ADC: Analyze the supernatant for the concentration of intact ADC using methods like ELISA or LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
-
Released Payload: Quantify the concentration of free payload in the supernatant using LC-MS/MS.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against a target cancer cell line.
Methodology:
-
Cell Seeding: Plate target cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®.
-
Data Analysis: Normalize the viability data to untreated control cells and calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 6. Latent fluorophores based on a self-immolative linker strategy and suitable for protease sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride (95%) - Amerigo Scientific [amerigoscientific.com]
A Comparative Analysis of the Biological Activities of 2-(Aminomethyl)benzoic Acid and 4-Aminomethylbenzoic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the pursuit of targeted and effective therapeutic agents. This guide provides a detailed comparison of the biological activities of 2-(Aminomethyl)benzoic acid and 4-aminomethylbenzoic acid, highlighting their distinct pharmacological profiles. While 4-aminomethylbenzoic acid is a well-characterized compound with established clinical applications, data on the biological activities of its ortho-isomer, this compound, is notably scarce in publicly available scientific literature.
Introduction to the Isomers
This compound and 4-aminomethylbenzoic acid are structural isomers, sharing the same molecular formula but differing in the substitution pattern of the aminomethyl group on the benzoic acid ring. This seemingly minor structural variance leads to significant differences in their three-dimensional shape, electronic properties, and, consequently, their interactions with biological targets. 4-Aminomethylbenzoic acid, also known as para-aminomethylbenzoic acid (PAMBA), is a clinically used antifibrinolytic agent.[1][2] In contrast, this compound is primarily documented as a building block in chemical synthesis.[3]
Comparative Biological Activities
The known biological activities of 4-aminomethylbenzoic acid are centered on two primary mechanisms: inhibition of fibrinolysis and competitive inhibition of the peptide transporter 1 (PepT1). For this compound, there is a conspicuous absence of data regarding these or other significant biological activities in the reviewed literature.
Antifibrinolytic Activity
4-Aminomethylbenzoic Acid (PAMBA):
4-Aminomethylbenzoic acid is a potent antifibrinolytic agent, acting as a lysine analog that competitively inhibits the activation of plasminogen to plasmin.[1][2] Plasmin is the primary enzyme responsible for the degradation of fibrin clots. By preventing plasmin formation, PAMBA stabilizes existing fibrin clots and helps to control bleeding.[1] This mechanism is fundamental to its clinical use in treating various hemorrhagic conditions.[1][2] While direct IC50 values were not prevalent in the initial search, comparative studies have established its potency relative to other antifibrinolytic agents like tranexamic acid and ε-aminocaproic acid.[4] One study indicated the order of inhibitory potency as AMBOCA > AMCA > PAMBA > EACA, demonstrating its significant antifibrinolytic effect.[4]
This compound:
No direct evidence of antifibrinolytic activity for this compound was found in the reviewed scientific literature. Structure-activity relationship studies on antifibrinolytic agents often emphasize the importance of the distance and spatial orientation between the amino and carboxylic acid groups, which is optimized in the para-substituted 4-aminomethylbenzoic acid to mimic the lysine structure. The ortho-substitution in this compound results in a significantly different molecular geometry, which may explain its apparent lack of activity at the lysine binding sites of plasminogen.
Peptide Transporter 1 (PepT1) Inhibition
4-Aminomethylbenzoic Acid (PAMBA):
4-Aminomethylbenzoic acid has been identified as a competitive inhibitor of the peptide transporter 1 (PepT1), a proton-coupled transporter responsible for the uptake of di- and tripeptides in the small intestine and kidneys.[5] Notably, it is a non-translocated inhibitor, meaning it binds to the transporter but is not transported across the cell membrane itself.[5] This property makes it a valuable tool for studying the physiological and pharmacological roles of PepT1.
This compound:
There is no available data to suggest that this compound interacts with or inhibits the PepT1 transporter. The specific spatial arrangement of the amino and carboxyl groups in the para position of 4-aminomethylbenzoic acid appears to be a key determinant for its recognition and binding to the PepT1 transporter.
Other Potential Biological Activities
A search for other potential biological activities, such as GABAergic modulation, for both isomers did not yield specific results directly linking them to GABA receptor activity. While derivatives of the parent compound, 2-aminobenzoic acid (anthranilic acid), have been explored for anti-inflammatory and analgesic properties, this is not directly applicable to this compound.[6]
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of 4-aminomethylbenzoic acid. No quantitative data for the biological activity of this compound was found.
| Biological Target | Compound | Parameter | Value | Experimental System | Reference |
| Peptide Transporter 1 (PepT1) | 4-Aminomethylbenzoic acid | Kᵢ | 3.1 ± 0.4 mM (in the absence of unlabeled substrate) | PepT1-expressing Xenopus laevis oocytes | [5] |
| Peptide Transporter 1 (PepT1) | 4-Aminomethylbenzoic acid | Kᵢ | 6.9 ± 1.2 mM (in the presence of 1.0 mM unlabeled D-Phe-L-Gln) | PepT1-expressing Xenopus laevis oocytes | [5] |
| Peptide Transporter 1 (PepT1) | 4-Aminomethylbenzoic acid | Kᵢ | 1.8 ± 0.1 mM (in the absence of unlabeled substrate) | Rat renal cortex brush border membrane vesicles | [5] |
| Peptide Transporter 1 (PepT1) | 4-Aminomethylbenzoic acid | Kᵢ | 5.1 ± 1.3 mM (in the presence of a saturating concentration of unlabeled peptide) | Rat renal cortex brush border membrane vesicles | [5] |
Experimental Protocols
Antifibrinolytic Activity Assessment: Euglobulin Clot Lysis Time (ECLT)
A common method to assess antifibrinolytic activity is the Euglobulin Clot Lysis Time (ECLT) assay.
Principle: The euglobulin fraction of plasma, containing fibrinogen, plasminogen, and plasminogen activators, is precipitated. This fraction is then clotted, and the time taken for the clot to lyse is measured. Antifibrinolytic agents will prolong the lysis time.
Generalized Protocol:
-
Euglobulin Precipitation: Citrated plasma is diluted with chilled, acidified water to precipitate the euglobulin fraction.
-
Isolation: The precipitate is collected by centrifugation and redissolved in a buffer.
-
Clot Formation: The euglobulin solution is clotted by the addition of thrombin.
-
Lysis Time Measurement: The time from clot formation to complete lysis is recorded. The assay is performed in the presence and absence of the test compound (e.g., 4-aminomethylbenzoic acid) to determine its effect on lysis time.
PepT1 Inhibition Assay
The inhibitory activity of compounds on the PepT1 transporter can be assessed by measuring the uptake of a radiolabeled or fluorescently tagged substrate.
Principle: The uptake of a specific PepT1 substrate (e.g., [¹⁴C]Gly-Sar or a fluorescent dipeptide) is measured in a cell line expressing the PepT1 transporter. The assay is performed in the presence of varying concentrations of the test compound to determine its inhibitory potency (Kᵢ or IC₅₀).
Generalized Protocol:
-
Cell Culture: A suitable cell line (e.g., Caco-2 cells or Xenopus oocytes expressing PepT1) is cultured to confluency.
-
Substrate Uptake: The cells are incubated with a solution containing the labeled PepT1 substrate and the test compound at various concentrations.
-
Washing: The cells are washed with ice-cold buffer to remove any extracellular substrate.
-
Lysis and Quantification: The cells are lysed, and the intracellular concentration of the labeled substrate is quantified using liquid scintillation counting or fluorescence measurement.
-
Data Analysis: The inhibition of substrate uptake by the test compound is calculated, and the Kᵢ or IC₅₀ value is determined by fitting the data to an appropriate inhibition model.
Signaling Pathways and Experimental Workflows
Conclusion
The comparison between this compound and 4-aminomethylbenzoic acid starkly illustrates the principle of structure-activity relationships in pharmacology. 4-Aminomethylbenzoic acid is a well-established drug with defined antifibrinolytic and PepT1 inhibitory activities, supported by quantitative data. In sharp contrast, there is a significant lack of information on the biological activities of this compound in the public domain, suggesting it is likely inactive or significantly less potent in these characterized pathways. This guide underscores the critical importance of isomeric substitution in drug design and highlights the need for further investigation into the pharmacological profiles of less-studied isomers to uncover potentially novel therapeutic activities.
References
- 1. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [p-Aminomethylbenzoic acid (PAMBA), a new antifibrinolytic agent. Experimental animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of EACA, PAMBA, AMCA and AMBOCA on fibrinolysis induced by streptokinase, urokinase and tissue activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Structural Comparison of 2-(Aminomethyl)benzoic Acid Analogs for Therapeutic Development
A detailed guide for researchers, scientists, and drug development professionals on the structure-activity relationships, experimental data, and underlying mechanisms of 2-(Aminomethyl)benzoic acid analogs.
The this compound scaffold serves as a versatile backbone in medicinal chemistry, giving rise to a diverse range of analogs with significant therapeutic potential. These compounds have been investigated for a multitude of applications, including as anticancer agents, anti-inflammatory drugs, and modulators of the central nervous system. This guide provides an objective comparison of the performance of various this compound analogs and related derivatives, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by structural modifications to the parent molecule. Substitutions on the aromatic ring, alterations to the aminomethyl group, and cyclization strategies have all been employed to modulate potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy in different therapeutic areas.
Anticancer Activity
Derivatives of the closely related 2-aminobenzothiazole scaffold, which shares key structural motifs with this compound, have demonstrated significant potential as anticancer agents.[1] These compounds often target critical signaling pathways involved in tumor growth and proliferation, such as those mediated by protein kinases.[1][2]
Table 1: Anticancer Activity of 2-Aminobenzothiazole Analogs
| Compound ID | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| OMS5 | A549 (Lung Cancer) | 22.13 - 61.03 | Combination of 4-nitroaniline with the 2-aminobenzothiazole core. | [2] |
| MCF-7 (Breast Cancer) | 22.13 - 61.03 | [2] | ||
| OMS14 | A549 (Lung Cancer) | 22.13 - 61.03 | Contains a piperazine-4-nitroaniline moiety. Potently inhibits PIK3CD/PIK3R1. | [2] |
| MCF-7 (Breast Cancer) | 22.13 - 61.03 | [2] | ||
| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | [1] | |
| A549 (Lung) | 9.62 ± 1.14 | [1] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [1] | ||
| Compound 54 | MCF-7 (Breast Cancer) | Potent Inhibition | Potent PI3Kα inhibitor (IC50 = 1.03 nM). | [1] |
| Compound 34 (SAR125844) | MKN45 (Gastric) | 0.007 | Potent and selective c-MET inhibitor. | [1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Neurological Activity (GABA Receptor Modulation)
This compound is a known analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] As such, its derivatives are of interest for their potential to modulate GABA receptors and treat neurological disorders like epilepsy and anxiety.
Table 2: GABA Receptor Modulatory Activity of Selected Analogs
| Compound Class/ID | Receptor Subtype | Activity Metric | Value | Key Structural Insights | Reference |
| Pyrazolo[5,1-c][4][5][6] benzotriazine derivative (Compound 18) | Benzodiazepine site/GABAA | Ki (nM) | 0.109 | High affinity for the benzodiazepine binding site. | [6] |
| Flavone (Compound 48) | Benzodiazepine site/GABAA | Ki (nM) | 6.1 ± 0.1 | High affinity, comparable to diazepam. | [7] |
| Cinnamic acid | GABAA | EC50 (µM) | 10.1 | Direct activation of the receptor. | [7] |
| p-Coumaric acid | GABAA | EC50 (µM) | 6.9 | [7] | |
| Caffeic acid | GABAA | EC50 (µM) | 10.5 | [7] |
Ki: The inhibition constant, representing the concentration of an inhibitor required to produce half-maximum inhibition. EC50: The half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response.
Anti-inflammatory Activity
Derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their anti-inflammatory properties, often using in vivo models such as carrageenan-induced paw edema.[4]
Table 3: Anti-inflammatory Activity of 2-Aminobenzoic Acid Analogs
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Key Structural Insights | Reference |
| Compound 4n | Rat | Various | More potent than standard | Phenylthiazolidin-yl-azo benzoic acid derivative. | [4] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Mouse | 20 mg/kg | 74% reduction in writhing | Benzyl group substitution on the acetamide moiety. | [8] |
| 50 mg/kg | 75% reduction in writhing | [8] | |||
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | Rat | 500 mg/60 kg bw | Significant reduction of TNF-α and IL-1β | Salicylic acid derivative with a chloromethylbenzoyl group. | [9] |
% Inhibition of Edema: A measure of the reduction in swelling in an animal model of inflammation.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound analogs are mediated through their interaction with specific biological pathways. Visualizing these pathways is crucial for understanding their mechanism of action and for guiding further drug development.
Anticancer Signaling Pathways
Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell survival and proliferation. The PI3K/Akt/mTOR and tyrosine kinase signaling pathways are common targets.[1][2]
Caption: Inhibition of Tyrosine Kinase and PI3K/Akt/mTOR Pathways.
GABAergic Signaling Pathway
As GABA analogs, these compounds can modulate the activity of GABA receptors, leading to an inhibitory effect on neuronal transmission. This is primarily achieved by increasing the influx of chloride ions into the neuron, causing hyperpolarization.[3][10]
Caption: Modulation of the GABAA Receptor Signaling Pathway.
Conclusion
The this compound scaffold and its related analogs represent a promising area of research for the development of novel therapeutics. The data presented in this guide highlight the significant impact of structural modifications on their anticancer, neurological, and anti-inflammatory activities. The detailed experimental protocols and pathway visualizations provide a valuable resource for researchers and drug development professionals, facilitating further investigation and optimization of these versatile compounds. Future studies should focus on elucidating the precise structure-activity relationships for a broader range of this compound analogs to enable the rational design of more potent and selective drug candidates.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing In Vivo Peptide Stability: A Comparative Guide to Modification Strategies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their limited stability in the body. Rapid enzymatic degradation and renal clearance lead to short in vivo half-lives, necessitating frequent and high-dose administrations. This guide provides a comprehensive comparison of strategies to enhance peptide stability, with a focus on the incorporation of 2-(Aminomethyl)benzoic acid, a β-amino acid analog. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design of next-generation peptide therapeutics.
The Challenge of Peptide Instability
Native peptides are susceptible to cleavage by a wide array of proteases and peptidases present in plasma and tissues. Their small size also makes them prone to rapid filtration by the kidneys. These two factors are the primary contributors to the typically short in vivo half-life of therapeutic peptides, often lasting only a few minutes. To overcome these limitations, various chemical modifications have been developed to protect the peptide backbone from enzymatic attack and to increase its hydrodynamic radius, thereby reducing renal clearance.
Comparative Analysis of Stability Enhancement Strategies
The choice of modification strategy depends on the specific peptide, its target, and the desired pharmacokinetic profile. Below is a comparison of common approaches, including the incorporation of this compound.
Quantitative Comparison of In Vivo Half-Life
| Modification Strategy | Example Peptide | Native Half-Life | Modified Half-Life | Key Structural Change |
| D-Amino Acid Substitution | Somatostatin | 1-3 minutes | 90-120 minutes (Octreotide) | Replacement of L-amino acids with D-amino acids at cleavage sites. |
| PEGylation | Interferon-α | ~2-3 hours | ~40 hours (PEG-Intron) | Covalent attachment of polyethylene glycol (PEG) chains. |
| Lipidation | GLP-1 | ~2 minutes | ~13 hours (Liraglutide) | Acylation with a fatty acid moiety to promote albumin binding. |
| Incorporation of this compound (β-Amino Acid) | Generic Peptide (Principle) | Minutes | Expected to be significantly increased (hours to days) | Introduction of a β-amino acid into the peptide backbone. |
Note: The half-life of peptides containing this compound is expected to be substantially longer than their native counterparts due to the inherent resistance of the β-peptide bond to protease-mediated hydrolysis. However, the exact half-life will be peptide-sequence dependent and requires experimental determination.
In-Depth Look at this compound Modification
This compound is a synthetic β-amino acid. When incorporated into a peptide chain, it introduces a backbone that is structurally different from that of natural α-peptides. This alteration makes the peptide a poor substrate for proteases, which are highly specific for the stereochemistry and bond lengths of α-peptide linkages.
Advantages:
-
High Proteolytic Resistance: The fundamental advantage is the significant increase in stability against a broad range of peptidases.
-
Conformational Constraint: The rigid aromatic ring of this compound can pre-organize the peptide backbone, potentially leading to higher receptor affinity and selectivity.
-
Peptidomimetic Character: Peptides containing β-amino acids are considered peptidomimetics, which can possess improved pharmacokinetic properties beyond just stability.
Considerations:
-
Synthesis: The synthesis of peptides containing β-amino acids can be more complex than standard solid-phase peptide synthesis (SPPS).
-
Biological Activity: While enhancing stability, the modification must not abrogate the peptide's ability to bind to its target. Careful selection of the incorporation site is crucial.
Experimental Protocols
Accurate assessment of in vivo stability is critical for the development of peptide therapeutics. The following are detailed protocols for key experiments.
In Vivo Peptide Stability Assessment in a Rodent Model
This protocol outlines the steps to determine the pharmacokinetic profile and half-life of a modified peptide in rats.
Materials:
-
Test peptide and vehicle control (e.g., sterile saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Intravenous (IV) and/or subcutaneous (SC) injection equipment
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment.
-
Dosing: Administer the test peptide via a single IV bolus injection into the tail vein or a single SC injection. A typical dose range is 1-5 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into EDTA-coated tubes.
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of the peptide versus time. Calculate pharmacokinetic parameters, including the elimination half-life (t½), using appropriate software (e.g., Phoenix WinNonlin).
In Vitro Plasma Stability Assay
This assay provides a preliminary assessment of peptide stability in a biological matrix.
Materials:
-
Test peptide stock solution
-
Freshly collected or commercially sourced human or rat plasma
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
LC-MS/MS system
Procedure:
-
Pre-warm plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic activity by adding three volumes of the quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the intact peptide by LC-MS/MS.
-
Plot the percentage of intact peptide remaining versus time and calculate the in vitro half-life.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Comparative Guide to Analytical Methods for 2-(Aminomethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-(Aminomethyl)benzoic acid is crucial for quality control, stability studies, and pharmacokinetic assessments. This guide provides an objective comparison of various analytical techniques suitable for the determination of this compound, supported by experimental data and detailed methodologies derived from published literature on structurally similar compounds.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics of different analytical techniques for the quantification of small aromatic acids, providing a benchmark for what can be expected for this compound analysis.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 1 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL | ~0.05 µg/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 96.0 - 104.0% | 97 - 103% |
| Precision (%RSD) | < 2% | < 10% | < 8.5% | < 3% |
| Sample Throughput | Moderate | Low to Moderate | High | High |
| Specificity | Moderate to High | High | Very High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control of bulk drug substances and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 mm x 150 mm.[1]
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A typical starting point could be a 70:30 (v/v) ratio of buffer to organic solvent.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm, which is a common absorption maximum for benzoic acid derivatives.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and is particularly useful for impurity profiling, although a derivatization step is necessary to increase the volatility of this compound.[4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Silylation):
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 50-500.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for bioanalytical studies requiring high sensitivity and selectivity for the quantification of this compound in complex biological matrices.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., < 2 µm) for faster analysis.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]+ of this compound) and a specific product ion are monitored. These transitions would need to be optimized experimentally.
-
-
Sample Preparation (for plasma samples):
-
Protein Precipitation: Add acetonitrile to the plasma sample (e.g., in a 3:1 ratio), vortex, and centrifuge to precipitate proteins.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.
-
UV-Visible Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of this compound in pure solutions or simple formulations where interfering substances are absent.[6] A more specific approach involves derivatization to produce a colored compound.[7]
-
Instrumentation: A UV-Vis Spectrophotometer.
-
Direct Measurement:
-
Solvent: A suitable UV-grade solvent such as methanol or a buffered aqueous solution.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standards and the sample solution at the wavelength of maximum absorbance (λmax), which is expected to be around 230 nm.[3]
-
Construct a calibration curve of absorbance versus concentration to determine the concentration of the sample.
-
-
-
Measurement with Derivatization (example):
Mandatory Visualizations
References
A Comparative Guide to the Mechanism of Action of 2-(Aminomethyl)benzoic Acid-Based Drugs and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of drugs derived from the 2-(aminomethyl)benzoic acid scaffold, which primarily fall into two distinct mechanistic classes: antifibrinolytic agents and gamma-aminobutyric acid (GABA) analogues. We will explore their mechanisms of action, compare their performance with relevant alternatives using experimental data, and provide detailed protocols for key evaluative experiments.
Section 1: Antifibrinolytic Agents
Drugs in this class, such as aminomethylbenzoic acid and its close structural analogue tranexamic acid, are synthetic lysine analogues. Their primary mechanism of action is the inhibition of fibrinolysis, the process of enzymatic breakdown of fibrin in blood clots.
Mechanism of Action: Inhibition of Fibrinolysis
The key enzyme in fibrinolysis is plasmin, which is generated from its inactive precursor, plasminogen. This conversion is mediated by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). Lysine binding sites on plasminogen are crucial for its binding to fibrin, which localizes and enhances plasmin generation on the clot surface.
This compound-based antifibrinolytics act by competitively blocking these lysine binding sites on plasminogen. This prevents plasminogen from binding to fibrin, thereby inhibiting its activation into plasmin and subsequent fibrin degradation. This stabilization of the fibrin clot is essential in controlling bleeding in various clinical scenarios.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of antifibrinolytic drugs.
Performance Comparison: Tranexamic Acid vs. Alternatives
The primary alternatives to tranexamic acid include ε-aminocaproic acid (EACA) and, historically, aprotinin. Clinical data consistently demonstrates the efficacy of these agents in reducing blood loss and the need for blood transfusions in various surgical settings, particularly cardiac and orthopedic surgeries.
Table 1: Comparison of Antifibrinolytic Agents in Cardiac Surgery
| Outcome | Tranexamic Acid vs. Placebo | ε-Aminocaproic Acid vs. Placebo | Aprotinin (High-Dose) vs. Placebo | Tranexamic Acid vs. ε-Aminocaproic Acid |
| Total Blood Loss Reduction (mL) | 285 (95% CI: 175-394)[3] | 240 (95% CI: 140-341)[3] | 348 (95% CI: 281-416)[1] | -64 (95% CI: -214 to 85)[1] |
| Reduction in Packed Red Blood Cell Transfusion | 25% (RR: 0.75, 95% CI: 0.60-0.92)[1] | 37% (RR: 0.63, 95% CI: 0.44-0.90)[1] | 40% (RR: 0.60, 95% CI: 0.53-0.67)[1] | Not significantly different[4] |
| Re-exploration for Bleeding | No significant reduction[1] | No significant reduction[1] | 51% reduction (RR: 0.49, 95% CI: 0.33-0.73)[1] | Not significantly different[5] |
| Adverse Events (Renal Dysfunction) | No significant increase[1] | Not reported | Increased risk (RR: 1.47, 95% CI: 1.12-1.94)[1] | No significant difference[6] |
Table 2: Comparison of Tranexamic Acid and ε-Aminocaproic Acid in Orthopedic Surgery
| Outcome | Tranexamic Acid | ε-Aminocaproic Acid | p-value | Reference |
| Total Knee Arthroplasty | ||||
| Postoperative Drainage (mL, median) | 158 | 320 | <0.001 | [7] |
| Blood Volume Loss (mL, median) | 661 | 891 | 0.014 | [7] |
| Transfusion Rate | 0% | 0.9% | NS | [7] |
| Total Hip Arthroplasty | ||||
| Total Blood Loss | No significant difference | No significant difference | >0.05 | [8] |
| Transfusion Rate | 9.7% | 6.8% | 0.074 | [9] |
Experimental Protocols
Fibrinolysis Inhibition Assay (In Vitro)
This assay assesses the potency of antifibrinolytic agents by measuring their ability to inhibit tissue plasminogen activator (tPA)-induced clot lysis.
Workflow Diagram
Caption: In vitro fibrinolysis inhibition assay workflow.
Methodology:
-
Preparation of Reagents: Prepare solutions of human plasma, tissue plasminogen activator (tPA), thrombin, and the antifibrinolytic agent (e.g., tranexamic acid, aminocaproic acid) at various concentrations.
-
Assay Setup: In a 96-well plate, add human plasma and the antifibrinolytic agent at different concentrations.
-
Induction of Fibrinolysis: Add tPA to the wells to initiate the fibrinolytic process.
-
Clot Formation: Add thrombin to each well to induce clot formation.
-
Measurement of Clot Lysis: Monitor the change in optical density (turbidity) over time using a microplate reader. As the clot lyses, the turbidity decreases.
-
Data Analysis: Calculate the time to 50% clot lysis for each concentration of the antifibrinolytic agent. A longer lysis time indicates greater inhibition of fibrinolysis. Concentrations of tranexamic acid between 10 and 15 mg/L have been shown to cause substantial inhibition of fibrinolysis.[10][11]
Section 2: GABA Analogues
While not direct derivatives, drugs like gabapentin and pregabalin are structurally related to this compound and are classified as GABA analogues. Their primary therapeutic applications are in the treatment of epilepsy and neuropathic pain.
Mechanism of Action: Modulation of Voltage-Gated Calcium Channels
Contrary to what their name suggests, gabapentinoids do not act directly on GABA receptors. Instead, their primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[12]
Binding of gabapentinoids to the α2δ-1 subunit does not block the calcium channel directly. Instead, it is thought to modulate the trafficking and function of the channel. This leads to a reduction in the presynaptic influx of calcium, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[13] This dampening of neuronal hyperexcitability is believed to be the basis for their anticonvulsant and analgesic effects.
Signaling Pathway Diagram
Caption: Mechanism of action of gabapentinoids.
Performance Comparison: Gabapentin vs. Pregabalin and Other Alternatives
Gabapentin and pregabalin are frequently compared for their efficacy in managing neuropathic pain and epilepsy. Tricyclic antidepressants (TCAs) represent another major class of drugs used for neuropathic pain.
Table 3: Comparison of Gabapentin and Pregabalin for Neuropathic Pain
| Outcome | Gabapentin | Pregabalin | p-value | Reference |
| Pain Reduction (VAS/NRS) | Effective | Superior to gabapentin in some studies | Variable | [14][15][16] |
| 50% Pain Reduction Responder Rate | 40.5% | 60.9% | - | [14] |
| Onset of Action | Slower | Faster | - | [17] |
| Bioavailability | 33-60% (dose-dependent) | >90% | - | [17] |
| Adverse Events (Dizziness, Somnolence) | Common | Common, potentially higher incidence | NS in some studies | [17] |
Table 4: Comparison of Gabapentinoids and Tricyclic Antidepressants for Neuropathic Pain
| Outcome | Gabapentin | Tricyclic Antidepressants (e.g., Amitriptyline) | Finding | Reference |
| Pain Relief (Head-to-Head Trials) | No significant difference | No significant difference | Direct comparisons show similar efficacy. | [18][19] |
| Pain Relief (Indirect Meta-Analysis) | Less effective | More effective | Indirect comparisons suggest TCAs may be superior, but this is debated due to trial heterogeneity. | [20] |
| Adverse Events | Dizziness, somnolence | Anticholinergic effects (dry mouth, constipation), sedation | Different side effect profiles. | [21] |
Table 5: Comparison of Gabapentin and Pregabalin as Adjunctive Therapy for Partial Seizures
| Outcome | Gabapentin | Pregabalin | Finding | Reference |
| ≥50% Seizure Reduction Responder Rate | 58.3% | 56.3% | No significant difference in a head-to-head trial. | [22] |
| Seizure Freedom Rate (last 28 days) | 34.1% | 30.8% | No significant difference. | [22] |
| Dose-Response Relationship | Present | Present | Pregabalin may be more effective at comparable doses in meta-analyses. | [23] |
Experimental Protocols
α2δ-1 Subunit Binding Affinity Assay
This assay quantifies the binding affinity of gabapentinoids to their molecular target.
Workflow Diagram
Caption: Radioligand binding assay for α2δ-1 subunit.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from porcine or rat brain tissue, which are rich in the α2δ-1 subunit.
-
Radioligand: Use a radiolabeled gabapentinoid, such as [³H]gabapentin or [³H]pregabalin.
-
Binding Reaction: Incubate the brain membranes with the radioligand and varying concentrations of the unlabeled test compound (e.g., gabapentin, pregabalin).
-
Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki). Pregabalin has been shown to have a higher binding affinity for the α2δ-1 subunit compared to gabapentin.[17]
Conclusion
Drugs based on the this compound scaffold exhibit distinct mechanisms of action, leading to their use in different therapeutic areas. The antifibrinolytic agents, tranexamic acid and aminocaproic acid, are effective in controlling bleeding by inhibiting plasminogen activation. Clinical data suggests tranexamic acid may be more potent in some surgical settings. The GABA analogues, gabapentin and pregabalin, modulate voltage-gated calcium channels to reduce neuronal hyperexcitability, providing relief from neuropathic pain and seizures. Pregabalin generally demonstrates a more favorable pharmacokinetic profile and, in some studies, superior efficacy compared to gabapentin, though at a higher cost. The choice between these agents and their alternatives should be guided by the specific clinical indication, patient factors, and a thorough evaluation of the available efficacy and safety data.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Meta-analysis comparing the effectiveness and adverse outcomes of antifibrinolytic agents in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A Randomized, Double-Blinded Trial Comparing the Effectiveness of Tranexamic Acid and Epsilon-Aminocaproic Acid in Reducing Bleeding and Transfusion in Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are antifibrinolytic drugs equivalent in reducing blood loss and transfusion in cardiac surgery: a meta-analysis of randomized head-to-head trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy and safety of tranexamic acid versus ϵ-aminocaproic acid in cardiovascular surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranexamic acid or epsilon-aminocaproic acid in total joint arthroplasty? A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranexamic acid versus aminocapróic acid in multiple doses via the oral route for the reduction of postoperative bleeding in total primary hip arthroplasty: a prospective, randomized, double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of ε-Aminocaproic Acid and Tranexamic Acid in Reducing Postoperative Transfusions in Total Hip Arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pregabalin vs. Gabapentin for Pain Management · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 18. Gabapentin Versus Tricyclic Antidepressants for Diabetic Neuropathy and Post-Herpetic Neuralgia: Discrepancies Between Direct and Indirect Meta-Analyses of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 20. Gabapentin versus tricyclic antidepressants for diabetic neuropathy and post-herpetic neuralgia: discrepancies between direct and indirect meta-analyses of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ijbcp.com [ijbcp.com]
- 22. Adjunctive pregabalin vs gabapentin for focal seizures: Interpretation of comparative outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pregabalin versus gabapentin in partial epilepsy: a meta-analysis of dose-response relationships - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Aminomethyl)benzoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Aminomethyl)benzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding these hazards is the first step in ensuring safe disposal.
Key Hazards:
Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or a face shield.[1][3]
-
Hand Protection: Use chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[1]
-
Respiratory Protection: In areas with poor ventilation or where dust may be generated, a NIOSH-approved respirator is necessary.[1]
Quantitative Hazard Data Summary
The following table summarizes the classification and precautionary statements associated with this compound, providing a quick reference for safety measures.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation | P280, P305+P351+P338, P310 |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
This data is a synthesis of information from multiple safety data sheets.[1][2][3][4][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
2. Handling and Collection:
-
All handling of this compound for disposal must be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Ensure all required PPE is worn throughout the process.
-
For solid waste, carefully transfer the material into the designated waste container, avoiding the generation of dust.[1]
3. Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[6]
-
Carefully sweep or scoop up the absorbed material without creating dust.[1]
-
Place the collected waste into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.
-
Do not allow the product to enter drains or waterways.[1][5]
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
The storage area should be secure and accessible only to authorized personnel.[5]
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed professional waste disposal service.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the EHS office with a copy of the Safety Data Sheet (SDS) and an accurate description of the waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated packaging and gloves should be disposed of as unused product.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Aminomethyl)benzoic Acid
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Aminomethyl)benzoic acid. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety.
Recommended Personal Protective Equipment
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or tightly sealed safety goggles. A face shield is recommended when there is a risk of splashing.[1] | To prevent eye contact which can lead to serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use. | To prevent skin contact and subsequent irritation. |
| Body Protection | A lab coat or a complete chemical-resistant suit should be worn.[1] | To protect the skin from accidental spills or contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[1] | To prevent inhalation of dust particles that can cause respiratory tract irritation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps to be taken before, during, and after handling this chemical.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Inspect all PPE for any damage or defects before use.
-
Ensure the work area, including the chemical fume hood, is clean and uncluttered. Have spill control materials readily available.
-
-
Handling the Chemical:
-
Conduct all handling of this compound within a properly functioning chemical fume hood to minimize inhalation exposure.
-
When weighing and transferring the solid, use techniques that minimize dust generation, such as careful scooping and gentle transfer.
-
Keep the container of this compound closed when not in use.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent.
-
Carefully remove PPE, avoiding contact with contaminated areas. Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Caption: A clear process for the safe disposal of this compound and related waste.
Disposal Guidelines
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills (e.g., absorbent pads) that have come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Service: It is recommended to contact a licensed professional waste disposal service to arrange for the proper disposal of all waste materials.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
